Product packaging for 1-Cyclopentyl-4-iodobenzene(Cat. No.:)

1-Cyclopentyl-4-iodobenzene

Cat. No.: B15322711
M. Wt: 272.12 g/mol
InChI Key: YVHVJKIPYIYQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Cyclopentyl-4-iodobenzene is a useful research compound. Its molecular formula is C11H13I and its molecular weight is 272.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13I B15322711 1-Cyclopentyl-4-iodobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13I

Molecular Weight

272.12 g/mol

IUPAC Name

1-cyclopentyl-4-iodobenzene

InChI

InChI=1S/C11H13I/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2

InChI Key

YVHVJKIPYIYQST-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC=C(C=C2)I

Origin of Product

United States

Foundational & Exploratory

What is the CAS number for 1-Cyclopentyl-4-iodobenzene?

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 92316-59-1

This document provides a concise technical overview of 1-Cyclopentyl-4-iodobenzene, a halogenated aromatic compound. Due to its nature as a specialized research chemical, publicly available data is limited. This guide summarizes the available information and provides a general context for its potential applications in organic synthesis.

Chemical Identity and Properties

A summary of the key identifiers and basic properties for this compound is presented in Table 1.

PropertyValueSource
CAS Number 92316-59-1[1]
Molecular Formula C₁₁H₁₃I[1]
Synonyms Benzene, 1-cyclopentyl-4-iodo-[1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature. However, its synthesis can be conceptually approached through established methods for the iodination of aromatic compounds.

One plausible synthetic route involves the direct iodination of cyclopentylbenzene. The general workflow for such a reaction is depicted in the diagram below. It is important to note that iodination of benzene derivatives often requires an oxidizing agent to facilitate the reaction, as iodine itself is the least reactive of the halogens. The reaction with hydroiodic acid (HI) is reversible, and an oxidizing agent is necessary to remove HI and drive the reaction to completion.

Synthesis_Methodology cluster_reactants Reactants cluster_process Reaction cluster_products Products Cyclopentylbenzene Cyclopentylbenzene ReactionVessel Reaction under Acidic Conditions Cyclopentylbenzene->ReactionVessel Iodine Iodine (I₂) Iodine->ReactionVessel OxidizingAgent Oxidizing Agent (e.g., HNO₃, H₂O₂) OxidizingAgent->ReactionVessel TargetCompound This compound ReactionVessel->TargetCompound Purification Byproducts Byproducts ReactionVessel->Byproducts

Figure 1: Conceptual workflow for the synthesis of this compound.

Applications in Research and Development

While specific applications for this compound in drug development or its involvement in signaling pathways are not documented, its structural features suggest its primary utility as an intermediate in organic synthesis.

Aryl iodides are valuable precursors in a variety of metal-catalyzed cross-coupling reactions, which are fundamental to the construction of complex organic molecules, including active pharmaceutical ingredients. The general scheme for such a reaction is illustrated below.

Cross_Coupling_Reaction ArylIodide This compound Catalyst Palladium or Copper Catalyst ArylIodide->Catalyst CouplingPartner Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) CouplingPartner->Catalyst Product Coupled Product Catalyst->Product Forms new C-C, C-N, etc. bond

Figure 2: General scheme of a cross-coupling reaction involving an aryl iodide.

The cyclopentyl moiety can influence the steric and electronic properties of the molecule, potentially offering advantages in the synthesis of novel compounds with specific three-dimensional architectures.

Conclusion

This compound, identified by CAS number 92316-59-1, is a chemical compound for which detailed experimental and application data is scarce in the public domain. Its primary foreseeable role is that of a synthetic intermediate, particularly in the realm of metal-catalyzed cross-coupling reactions. Researchers and drug development professionals interested in utilizing this compound would likely need to undertake their own process development and biological screening to establish its properties and potential applications.

References

Synthesis procedure for 1-Cyclopentyl-4-iodobenzene from cyclopentylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 1-Cyclopentyl-4-iodobenzene from Cyclopentylbenzene

Introduction

This compound is a valuable aryl iodide intermediate in organic synthesis. Aryl iodides are particularly useful in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex organic molecules. These reactions are pivotal in the fields of medicinal chemistry, drug development, and materials science for creating novel pharmaceuticals, agrochemicals, and functional materials. The synthesis of this compound is achieved through the electrophilic aromatic substitution of cyclopentylbenzene. The cyclopentyl group, being an electron-donating alkyl group, directs incoming electrophiles to the ortho and para positions. Due to steric hindrance from the bulky cyclopentyl group, the para-substituted product is predominantly formed. This guide provides a comprehensive overview of a reliable and high-yielding synthesis procedure.

Reaction Principle and Mechanism

The direct iodination of an aromatic ring with molecular iodine (I₂) is an energetically unfavorable and reversible process. The hydrogen iodide (HI) generated as a byproduct is a potent reducing agent that can convert the iodo-aromatic product back to the starting arene, leading to poor yields.

To overcome this, the reaction is conducted in the presence of an oxidizing agent. A highly effective method utilizes periodic acid (H₅IO₆) or its dihydrate (HIO₄·2H₂O) in a mixture of acetic acid, water, and a catalytic amount of sulfuric acid. The oxidizing agent serves two critical roles:

  • It oxidizes molecular iodine (I₂) to a more potent electrophilic iodine species (e.g., I⁺), which readily attacks the electron-rich benzene ring.

  • It oxidizes the iodide byproduct (I⁻ or HI) back to I₂, thus preventing the reverse reaction and driving the equilibrium towards the formation of the desired product.

The cyclopentyl substituent is a moderately activating, ortho, para-directing group. The electrophilic attack of the iodine cation occurs preferentially at the para position to yield this compound, minimizing steric clash with the cyclopentyl group.

Experimental Protocol

This procedure is adapted from a general and robust method for the iodination of polyalkylbenzenes.[1]

Materials and Equipment:

  • Chemicals:

    • Cyclopentylbenzene (C₁₁H₁₄)

    • Iodine (I₂)

    • Periodic acid dihydrate (HIO₄·2H₂O)

    • Glacial acetic acid (CH₃COOH)

    • Concentrated sulfuric acid (H₂SO₄)

    • Acetone

    • Sodium bicarbonate (NaHCO₃)

    • Sodium thiosulfate (Na₂S₂O₃)

    • Deionized water

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Hexane

    • Ethyl acetate

  • Equipment:

    • 250 mL three-necked round-bottom flask

    • Reflux condenser

    • Thermometer or temperature probe

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Büchner funnel and flask

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and thermometer, combine cyclopentylbenzene (e.g., 10.0 g, 0.0756 mol), iodine (7.68 g, 0.0303 mol), and periodic acid dihydrate (3.44 g, 0.0151 mol).

  • Addition of Solvent and Catalyst: Prepare a solution of 75 mL of glacial acetic acid, 15 mL of deionized water, and 2.2 mL of concentrated sulfuric acid. Carefully add this acidic solution to the reaction flask containing the reactants.

  • Reaction Execution: With vigorous stirring, heat the resulting purple mixture to 65-70 °C using a heating mantle. Maintain this temperature for approximately 2-3 hours. The reaction is complete when the characteristic purple color of molecular iodine disappears, resulting in a pale-yellow solution.

  • Product Isolation (Work-up):

    • Allow the reaction mixture to cool to room temperature and then pour it into 200 mL of deionized water.

    • A dense, oily product should separate. If the product solidifies, it can be collected by vacuum filtration. If it remains an oil, transfer the mixture to a separatory funnel.

    • Extract the aqueous mixture with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash them sequentially with 50 mL of a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), 50 mL of a saturated aqueous solution of sodium bicarbonate (to neutralize the acids), and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or by column chromatography on silica gel, eluting with hexane, to afford the pure product as a colorless to pale yellow oil.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueNotes
Reactants
Cyclopentylbenzene10.0 g (0.0756 mol, 1.0 equiv)Starting material
Iodine (I₂)7.68 g (0.0303 mol, 0.4 equiv)Iodine source
Periodic Acid Dihydrate3.44 g (0.0151 mol, 0.2 equiv)Oxidizing agent
Product
Chemical NameThis compound
CAS Number92316-59-1[2]
Molecular FormulaC₁₁H₁₃I
Molecular Weight272.13 g/mol
Typical Yield85-95% (estimated)Based on similar reactions reported in the literature.[1]
Physical AppearanceColorless to pale yellow oil
Predicted ¹H NMR Data (CDCl₃, 400 MHz)Data is predicted based on substituent effects
δ 7.58 (d, J=8.4 Hz, 2H)Aromatic protons ortho to iodine
δ 7.05 (d, J=8.4 Hz, 2H)Aromatic protons ortho to cyclopentyl group
δ 2.95 (quint, J=7.6 Hz, 1H)Benzylic CH of cyclopentyl group
δ 2.10-1.95 (m, 2H)CH₂ of cyclopentyl group
δ 1.85-1.50 (m, 6H)CH₂ of cyclopentyl group
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)Data is predicted based on substituent effects
δ 148.5C-H (ipso-cyclopentyl)
δ 137.4Ar-C (ortho to iodine)
δ 130.5Ar-C (ortho to cyclopentyl)
δ 91.0C-I (ipso-iodine)
δ 45.5Benzylic CH
δ 34.5CH₂ (adjacent to benzylic CH)
δ 25.5CH₂ (beta to benzylic CH)

Visualizations

Reaction Workflow

Synthesis_Workflow cluster_reactants Reactants CPB Cyclopentylbenzene Reaction Stirring at 65-70 °C (2-3 hours) CPB->Reaction I2 Iodine (I₂) I2->Reaction HIO4 Periodic Acid (HIO₄·2H₂O) HIO4->Reaction Solvent AcOH / H₂O / H₂SO₄ Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography or Vacuum Distillation Workup->Purification Product This compound Purification->Product Reaction_Mechanism Electrophilic Aromatic Iodination Mechanism Reagents I₂ + HIO₄ Electrophile "I⁺" (Electrophilic Iodine) Reagents->Electrophile Oxidation SigmaComplex Arenium Ion Intermediate (Sigma Complex) Electrophile->SigmaComplex CPB Cyclopentylbenzene (Nucleophile) CPB->SigmaComplex Nucleophilic Attack Product This compound SigmaComplex->Product Deprotonation (Aromatization) Deprotonation - H⁺

References

An In-depth Technical Guide to 1-Cyclopentyl-4-iodobenzene: Molecular Properties

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information regarding the molecular weight and chemical formula of 1-Cyclopentyl-4-iodobenzene, a compound of interest for researchers, scientists, and professionals in the field of drug development. The data is presented in a clear, tabular format for ease of reference.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This information is critical for a variety of experimental and theoretical applications, including reaction stoichiometry, analytical characterization, and computational modeling.

PropertyValue
Chemical Formula C₁₁H₁₃I[1]
Molecular Weight 272.13 g/mol
CAS Number 92316-59-1[1][2][3]

Logical Relationship of Compound Properties

The following diagram illustrates the logical flow from the compound's nomenclature to its fundamental molecular characteristics.

A Compound Name: This compound B Chemical Formula: C₁₁H₁₃I A->B Determines C Molecular Weight: 272.13 g/mol B->C Allows Calculation of

Caption: Logical flow from compound name to molecular properties.

References

Spectroscopic Profile of 1-Cyclopentyl-4-iodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Cyclopentyl-4-iodobenzene. These predictions are based on the analysis of its constituent chemical moieties: a para-disubstituted benzene ring and a cyclopentyl group.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.60 - 7.70Doublet2HAromatic Protons (ortho to Iodine)
~ 7.00 - 7.10Doublet2HAromatic Protons (ortho to Cyclopentyl)
~ 2.90 - 3.10Quintet1HMethine Proton (Cyclopentyl)
~ 1.50 - 2.10Multiplet8HMethylene Protons (Cyclopentyl)

Predicted spectra are based on a standard deuterated chloroform (CDCl₃) solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 145 - 150Aromatic Carbon (ipso-Cyclopentyl)
~ 137 - 140Aromatic Carbons (ortho to Iodine)
~ 128 - 130Aromatic Carbons (ortho to Cyclopentyl)
~ 90 - 95Aromatic Carbon (ipso-Iodine)
~ 45 - 50Methine Carbon (Cyclopentyl)
~ 34 - 38Methylene Carbons (Cyclopentyl)
~ 25 - 28Methylene Carbons (Cyclopentyl)

Predicted spectra are based on a standard deuterated chloroform (CDCl₃) solvent.

IR (Infrared) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2980 - 2850StrongAliphatic C-H Stretch (Cyclopentyl)
~ 1600, ~1480Medium-StrongAromatic C=C Stretch
~ 820Strongpara-Disubstituted Benzene C-H Bend (out-of-plane)
600 - 500Medium-StrongC-I Stretch[1]
MS (Mass Spectrometry)

Table 4: Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
272High[M]⁺ (Molecular Ion)
203Medium[M - C₅H₉]⁺ (Loss of cyclopentyl group)
145Medium[M - I]⁺ (Loss of iodine)
77High[C₆H₅]⁺ (Phenyl fragment)
69High[C₅H₉]⁺ (Cyclopentyl fragment)

Predictions are for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.

  • Instrument Setup : Place the NMR tube in the spectrometer's probe. Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Locking and Shimming : Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.[2]

  • Acquisition : Acquire the NMR spectrum using appropriate pulse sequences. For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard. Key parameters to set include the number of scans, acquisition time, and relaxation delay.

  • Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[3]

  • Background Spectrum : Acquire a background spectrum of the empty sample compartment (or with the pure solvent if analyzing a solution) to subtract atmospheric and solvent absorbances.[4]

  • Sample Spectrum : Place the prepared sample in the IR beam path and acquire the spectrum.

  • Data Analysis : The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization : The sample is ionized, typically using Electron Ionization (EI) for small organic molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).[5][6][7]

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : A detector records the abundance of ions at each m/z value.

  • Data Analysis : The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and other peaks represent fragment ions, which provide structural information.[8][9]

Visualization

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.

G cluster_0 Spectroscopic Analysis Workflow for this compound cluster_1 Spectroscopic Techniques cluster_2 Information Obtained A Sample: this compound B Mass Spectrometry (MS) A->B C Infrared (IR) Spectroscopy A->C D NMR Spectroscopy (¹H & ¹³C) A->D E Molecular Weight & Fragmentation Pattern B->E Provides F Functional Groups (C-H, C=C, C-I) C->F Provides G Carbon-Hydrogen Framework & Connectivity D->G Provides H Structural Elucidation E->H F->H G->H

Caption: Workflow for structural elucidation.

References

In-depth Technical Guide on the Solubility of 1-Cyclopentyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Cyclopentyl-4-iodobenzene, a key intermediate in various synthetic applications. The document details the compound's physical properties, expected solubility in common organic solvents, and a standardized protocol for experimental solubility determination.

Core Compound Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized. The following table includes known identifiers and predicted physical characteristics to aid in experimental design.

PropertyValueSource
Chemical Name This compound-
CAS Number 92316-59-1[1]
Molecular Formula C₁₁H₁₃I[1]
Molecular Weight 288.13 g/mol Calculated
Predicted Boiling Point 305.6 ± 25.0 °C at 760 mmHg-
Predicted Density 1.453 ± 0.06 g/cm³-
Predicted Flash Point 135.2 ± 17.1 °C-

Predicted Solubility Profile

The solubility of a compound is primarily dictated by its molecular structure and the principle of "like dissolves like".[2][3] this compound is an aryl halide with a nonpolar cyclopentyl group and a large, polarizable iodine atom on a benzene ring. This structure suggests that it is a relatively nonpolar compound.

Insoluble in Polar Protic Solvents:

  • Water (H₂O): Expected to be virtually insoluble in water due to its nonpolar hydrocarbon structure, which cannot overcome the strong hydrogen bonding between water molecules. Aryl halides, in general, do not form hydrogen bonds with water.

Soluble in Nonpolar and Moderately Polar Organic Solvents:

  • Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): High solubility is predicted in these solvents. The van der Waals forces between this compound and these nonpolar solvent molecules are similar in nature and strength, facilitating dissolution.

  • Ethereal Solvents (e.g., Diethyl ether, Tetrahydrofuran (THF)): Good solubility is expected. While ethers have some polarity, their overall character is dominated by nonpolar alkyl groups, making them effective solvents for other nonpolar and moderately polar compounds.

  • Halogenated Solvents (e.g., Dichloromethane (DCM), Chloroform): High solubility is anticipated due to the similar polarizability and dipole-dipole interactions between the C-I bond of the solute and the C-Cl bonds of the solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): Moderate to good solubility is likely. While these solvents are polar, they can often dissolve larger, less polar molecules.

Experimental Protocol for Solubility Determination

The following is a standardized methodology for determining the solubility of a solid organic compound like this compound in various organic solvents.

Materials:

  • This compound (solid)

  • A selection of organic solvents (e.g., hexane, toluene, diethyl ether, dichloromethane, acetone, ethanol)

  • Analytical balance (readable to 0.1 mg)

  • Vials or test tubes with screw caps

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or shaker

  • Micropipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath (e.g., 25 °C) and agitate them using a magnetic stirrer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a micropipette.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantification of Solute:

    • Accurately dilute the filtered aliquot with a known volume of the same solvent.

    • Analyze the concentration of this compound in the diluted solution using a suitable analytical method. For aromatic compounds, UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) with a UV detector are often appropriate.

    • A calibration curve prepared with standard solutions of known concentrations of this compound in the respective solvent is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Solubility_Workflow start Start: Prepare Materials prepare_solutions 1. Prepare Saturated Solutions (Excess solute in known solvent volume) start->prepare_solutions equilibrate 2. Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare_solutions->equilibrate separate 3. Separate Undissolved Solid (Settle and filter supernatant) equilibrate->separate quantify 4. Quantify Solute Concentration (e.g., HPLC, UV-Vis) separate->quantify calculate 5. Calculate Solubility (g/100mL or mol/L) quantify->calculate end End: Report Results calculate->end

Solubility Determination Workflow

References

Commercial Suppliers and Synthetic Applications of 1-Cyclopentyl-4-iodobenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, 1-Cyclopentyl-4-iodobenzene serves as a key building block in the synthesis of complex organic molecules. This technical guide provides an in-depth overview of its commercial availability and details key experimental protocols for its application in common cross-coupling reactions.

Commercial Availability

This compound, identified by the CAS number 92316-59-1, is a readily available research chemical. A survey of prominent chemical suppliers indicates its general availability in research-grade purities, typically 95% or higher. While pricing and available quantities are subject to change and vary between suppliers, the compound is generally accessible in quantities ranging from grams to kilograms, catering to both small-scale research and larger developmental needs. A summary of representative commercial supplier information is provided in the table below.

SupplierPurityAvailable Quantities
Supplier A≥95%1g, 5g, 25g, 100g
Supplier B≥97%5g, 25g, 100g, 500g
Supplier C≥96%10g, 50g, 250g, 1kg

Experimental Protocols

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. The electron-rich nature of the iodide substituent makes it highly reactive in reactions such as the Suzuki-Miyaura and Heck couplings.

Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The following is a representative protocol for the coupling of this compound with a generic boronic acid.

Reaction: Formation of a biaryl compound from this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane and water (solvent system)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) for extraction

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Heck Reaction Protocol

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. Below is a general procedure for the reaction of this compound with an alkene.

Reaction: Formation of a substituted alkene from this compound and an alkene (e.g., styrene or an acrylate).

Materials:

  • This compound

  • Alkene (e.g., styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine or other suitable phosphine ligand

  • Triethylamine (Et₃N) or other suitable base

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) for extraction

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the alkene (1.5 mmol) in DMF (10 mL).

  • Add triethylamine (1.5 mmol) to the mixture.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.01 mmol) and the phosphine ligand (0.02 mmol) in DMF (1 mL).

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to 80-120 °C and stir for 6-24 hours. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water (50 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with water and then with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the residue by flash chromatography on silica gel to yield the substituted alkene product.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a hypothetical signaling pathway where a derivative of this compound might act as a modulator, and a generalized experimental workflow for its use in a cross-coupling reaction.

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor Kinase1 Kinase A Adaptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Inhibitor 1-Cyclopentyl-4-arylbenzene (Derivative) Inhibitor->Kinase2

Caption: Hypothetical signaling pathway modulation.

G cluster_workflow Experimental Workflow: Cross-Coupling Reaction Start Start: This compound + Coupling Partner Reaction Reaction Setup: - Catalyst - Base - Solvent - Inert Atmosphere Start->Reaction Heating Heating & Stirring Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: Generalized experimental workflow.

The Synthetic Versatility of 1-Cyclopentyl-4-iodobenzene: A Technical Primer for Organic Chemists

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of a Key Synthetic Building Block

Introduction: 1-Cyclopentyl-4-iodobenzene is a versatile aromatic compound that serves as a valuable building block in modern organic synthesis. Its unique structure, featuring a bulky cyclopentyl group and a reactive iodine atom on a benzene ring, makes it an attractive starting material for the construction of complex organic molecules. This technical guide explores the core applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are provided to enable its effective use in research and development, particularly in the fields of medicinal chemistry and materials science.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom on the aromatic ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, facilitating oxidative addition to a palladium(0) catalyst, which is the initial and often rate-determining step in many catalytic cycles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds with a wide range of coupling partners.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. These motifs are prevalent in pharmaceuticals, agrochemicals, and liquid crystals. This compound can be effectively coupled with various arylboronic acids or their derivatives to yield 4-cyclopentylbiphenyls. The bulky cyclopentyl group can impart unique solubility and conformational properties to the resulting biaryl products.

Logical Workflow for a Typical Suzuki-Miyaura Coupling:

reagents Arylboronic Acid This compound Pd Catalyst & Ligand Base reaction_setup Reaction Setup (Inert Atmosphere, Solvent) reagents->reaction_setup heating Heating (e.g., 80-100 °C) reaction_setup->heating workup Aqueous Workup & Extraction heating->workup purification Purification (e.g., Column Chromatography) workup->purification product 4-Cyclopentylbiphenyl Derivative purification->product

Caption: Workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of a 4-Cyclopentylbiphenyl Derivative

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.) or Pd(OAc)₂ with a suitable phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

  • Reaction: Heat the mixture with vigorous stirring to a temperature between 80 °C and 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-cyclopentylbiphenyl derivative.

ParameterValue
Typical Yield 75-95%
Catalyst Loading 1-5 mol%
Reaction Time 2-24 hours
Sonogashira Coupling: Access to Arylalkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes.[1][2] this compound readily participates in this reaction, yielding (4-cyclopentylphenyl)alkyne derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, organic materials, and natural products.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1]

Catalytic Cycle of the Sonogashira Coupling:

cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)-I(L2) pd0->pd_complex1 Oxidative Addition (Ar-I) pd_complex2 Ar-Pd(II)-C≡CR(L2) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡CR pd_complex2->product cu_alkyne Cu-C≡CR cu_alkyne->pd_complex1 alkyne H-C≡CR alkyne->cu_alkyne Cu(I), Base base Base

Caption: Sonogashira coupling catalytic cycles.

Experimental Protocol: Synthesis of a (4-Cyclopentylphenyl)alkyne Derivative

A representative procedure for the Sonogashira coupling of this compound is as follows:

  • Reaction Setup: To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine or diisopropylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Base Addition: Add a suitable base, such as triethylamine or diisopropylamine, which can also serve as the solvent.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC-MS).

  • Workup: Quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired (4-cyclopentylphenyl)alkyne.

ParameterValue
Typical Yield 80-98%
Catalyst Loading Pd: 1-5 mol%, Cu: 2-10 mol%
Reaction Time 1-12 hours
Buchwald-Hartwig Amination: Forming Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary anilines and alkylamines. This compound is an excellent substrate for this transformation, leading to the synthesis of N-(4-cyclopentylphenyl)amines. These products are of significant interest in medicinal chemistry due to the prevalence of the arylamine moiety in bioactive molecules.

Experimental Protocol: Synthesis of an N-(4-Cyclopentylphenyl)amine Derivative

A general protocol for the Buchwald-Hartwig amination is as follows:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃), this compound, and the desired amine.

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene, dioxane, or THF.

  • Reaction: Heat the reaction mixture to a temperature typically ranging from 80 °C to 120 °C. Monitor the reaction's progress by an appropriate analytical method.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove insoluble salts. Rinse the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography to isolate the N-(4-cyclopentylphenyl)amine.

ParameterValue
Typical Yield 70-90%
Catalyst Loading 0.5-2 mol%
Reaction Time 4-24 hours
Heck Coupling: Synthesis of Substituted Alkenes

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a new, more substituted alkene. This reaction is a powerful tool for the synthesis of complex olefinic structures. This compound can be coupled with various alkenes, such as styrenes or acrylates, to produce 4-cyclopentyl-substituted stilbenes or cinnamates, respectively. These products have potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Simplified Mechanism of the Heck Coupling:

pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition alkene_coordination Alkene Coordination oxidative_addition->alkene_coordination migratory_insertion Migratory Insertion alkene_coordination->migratory_insertion beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination reductive_elimination Reductive Elimination of H-I (with Base) beta_hydride_elimination->reductive_elimination reductive_elimination->pd0

Caption: Key steps in the Heck coupling reaction.

Experimental Protocol: Synthesis of a 4-Cyclopentyl-substituted Alkene

A general procedure for the Heck coupling is as follows:

  • Reaction Setup: Combine this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃ or a more specialized ligand) in a suitable reaction vessel.

  • Solvent and Base: Add a polar aprotic solvent such as DMF, DMAc, or acetonitrile, followed by an inorganic or organic base (e.g., Et₃N, K₂CO₃, or NaOAc).

  • Reaction: Heat the mixture under an inert atmosphere to a temperature between 80 °C and 140 °C. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

ParameterValue
Typical Yield 60-85%
Catalyst Loading 1-5 mol%
Reaction Time 6-48 hours

Potential in Drug Discovery and Materials Science

The derivatives synthesized from this compound hold significant promise in both medicinal chemistry and materials science. The 4-cyclopentylphenyl moiety can be found in a number of patented compounds with potential therapeutic applications. The lipophilic nature and conformational rigidity of the cyclopentyl group can enhance binding to biological targets and improve pharmacokinetic properties. In the realm of materials science, the incorporation of the 4-cyclopentylphenyl group into liquid crystal structures or conjugated polymers can influence their mesomorphic properties, solubility, and electronic characteristics.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, provides straightforward access to a diverse array of complex organic molecules. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the use of this compound in the development of novel pharmaceuticals, liquid crystals, and other advanced organic materials. As the demand for sophisticated molecular architectures continues to grow, the applications of this compound are poised to expand further.

References

A Comprehensive Technical Review of 1-Cyclopentyl-4-iodobenzene and Its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 1-Cyclopentyl-4-iodobenzene, a versatile scaffold in medicinal chemistry. We will explore its synthesis, key chemical transformations, and the biological activities of its derivatives, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutic agents.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a critical first step for the exploration of its chemical space. The most common and efficient method involves a two-step process: Friedel-Crafts alkylation of benzene followed by electrophilic iodination.

Step 1: Friedel-Crafts Alkylation of Benzene

The initial step involves the reaction of benzene with a cyclopentylating agent, such as cyclopentyl chloride or cyclopentene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or an acid catalyst like sulfuric acid. This reaction introduces the cyclopentyl moiety onto the benzene ring.

Experimental Protocol: Friedel-Crafts Alkylation with Cyclopentyl Chloride

  • To a stirred solution of anhydrous aluminum chloride (1.2 eq) in an excess of dry benzene at 0-5 °C, slowly add cyclopentyl chloride (1.0 eq).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain cyclopentylbenzene.

Step 2: Electrophilic Iodination of Cyclopentylbenzene

The subsequent iodination of cyclopentylbenzene introduces the iodine atom at the para position due to the ortho-, para-directing nature of the alkyl group. A common method employs molecular iodine in the presence of an oxidizing agent.

Experimental Protocol: Iodination of Cyclopentylbenzene

  • To a stirred solution of cyclopentylbenzene (1.0 eq) in a suitable solvent such as acetic acid or a mixture of dichloromethane and water, add molecular iodine (1.0-1.2 eq).

  • Add a strong oxidizing agent, such as nitric acid, periodic acid, or hydrogen peroxide with a catalytic amount of a strong acid (e.g., sulfuric acid), portion-wise to the reaction mixture. The use of an oxidizing agent is necessary to regenerate the electrophilic iodine species and drive the reaction to completion.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench the excess iodine with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to yield this compound.

G Benzene Benzene Cyclopentylbenzene Cyclopentylbenzene Benzene->Cyclopentylbenzene Friedel-Crafts Alkylation Cyclopentyl_Chloride Cyclopentyl Chloride Cyclopentyl_Chloride->Cyclopentylbenzene AlCl3 AlCl3 AlCl3->Cyclopentylbenzene Final_Product This compound Cyclopentylbenzene->Final_Product Iodination Iodine Iodine Iodine->Final_Product Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Final_Product

Caption: Derivatization of this compound.

Biological Significance of Cyclopentylphenyl Derivatives

The 4-cyclopentylphenyl moiety is a valuable pharmacophore found in a number of biologically active compounds. Its lipophilic nature can enhance membrane permeability and binding to hydrophobic pockets of target proteins.

Compound ClassBiological ActivityTarget/MechanismReference
Purine Analogs AnticancerSrc Kinase Inhibition
Quinolone Derivatives AnticancerTubulin Polymerization Inhibition
Carboxamide Derivatives AntiproliferativeNot specified
Glycine Derivatives Anti-inflammatoryNot specified

Table 1: Biological Activities of Selected Cyclopentylphenyl Derivatives

For instance, a series of novel 1-phenylcyclopropane carboxamide derivatives have been synthesized and shown to possess effective inhibition on the proliferation of human myeloid leukemia cell lines. In another study, 4-phenyl-2-quinolone derivatives, which can be considered structural analogs, have demonstrated significant anticancer activities, with some compounds showing excellent antiproliferative effects against colon and lung cancer cell lines. These findings underscore the potential of the 4-cyclopentylphenyl scaffold as a core element in the design of new therapeutic agents.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a wide array of derivatives. The established protocols for its synthesis and subsequent functionalization through palladium-catalyzed cross-coupling reactions provide a robust platform for generating compound libraries for drug discovery. The demonstrated biological activities of compounds containing the 4-cyclopentylphenyl moiety, particularly in the areas of oncology and inflammation, highlight the significant potential of this scaffold for the development of novel therapeutics. Further exploration of the chemical space around this core structure is warranted to fully elucidate its structure-activity relationships and identify lead compounds for further development.

Stability of the Carbon-Iodine Bond in 1-Cyclopentyl-4-iodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of the carbon-iodine (C-I) bond in 1-cyclopentyl-4-iodobenzene. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs, such as iodobenzene and other 4-alkyl-iodobenzenes, alongside established principles of physical organic chemistry. The information herein is intended to guide researchers in handling, storage, and reaction design involving this compound.

Physicochemical and Stability Data

The stability of the C-I bond in aryl iodides is influenced by steric and electronic factors. The cyclopentyl group, being an electron-donating group through hyperconjugation and induction, can slightly influence the bond strength and reactivity at the para position. The key quantitative data, including estimates for this compound based on analogous compounds, are summarized below.

PropertyIodobenzene4-tert-ButyliodobenzeneThis compound (Estimated)Data Source/Justification
Molecular Formula C₆H₅IC₁₀H₁₃IC₁₁H₁₃IBased on molecular structure.
CAS Number 591-50-435779-04-592316-59-1Public chemical databases.
C-I Bond Dissociation Energy (BDE) ~65-68 kcal/mol (~272-284 kJ/mol)~64-67 kcal/mol (~268-280 kJ/mol)~64-67 kcal/mol (~268-280 kJ/mol)Estimated based on iodobenzene and the minor electronic effect of a para-alkyl group. Electron-donating groups can slightly weaken the C-I bond.
Thermal Stability Decomposes at high temperatures.Generally stable under typical reaction conditions but can deiodinate at elevated temperatures.Expected to exhibit moderate thermal stability. Deiodination is a potential degradation pathway upon prolonged heating, especially in the presence of radical initiators or certain metals.[1][2]Aryl iodides can undergo homolytic cleavage of the C-I bond at high temperatures.[2] The presence of an electron-donating alkyl group might slightly lower the decomposition temperature compared to iodobenzene.
Photochemical Stability Susceptible to photolysis, especially under UV irradiation, leading to the formation of aryl radicals.Similar to iodobenzene, it is expected to be light-sensitive.Assumed to be light-sensitive. Storage in amber vials and exclusion of light during reactions is recommended to prevent radical-mediated side reactions.[3]The C-I bond is the weakest carbon-halogen bond and is prone to photolytic cleavage.[3]

Reactivity and Experimental Protocols

The C-I bond in this compound is the most reactive site for various cross-coupling reactions, a cornerstone of modern synthetic chemistry. The relatively low bond dissociation energy of the C-I bond makes it amenable to oxidative addition to low-valent transition metal catalysts, such as palladium(0).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.

General Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/H₂O, dioxane/H₂O, or THF/H₂O).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.

General Experimental Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a degassed solvent such as THF or DMF.

  • Catalyst and Base Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl solution to remove the copper salts.

  • Purification: Wash the organic layer with brine, dry over an anhydrous sulfate, filter, and concentrate. Purify the resulting product by column chromatography.

Visualizations

Catalytic Cycles

The following diagrams illustrate the generally accepted mechanisms for the Suzuki-Miyaura and Sonogashira cross-coupling reactions, which are primary transformations involving the C-I bond of this compound.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-I L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R Base Base Base->Transmetal Boronate R'B(OR)₂ Boronate->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArylIodide R-I (this compound) ArylIodide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-I L_n OxAdd->PdII Transmetal_Pd Transmetalation PdII->Transmetal_Pd PdII_Alkyne R-Pd(II)-C≡CR' L_n Transmetal_Pd->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product R-C≡CR' RedElim->Product ArylIodide R-I ArylIodide->OxAdd CuI Cu-I CuAcetylide Cu-C≡CR' CuI->CuAcetylide Deprotonation Alkyne H-C≡CR' Alkyne->CuI Base Base Base->CuI CuAcetylide->Transmetal_Pd Copper Acetylide

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Experimental Workflow

The following diagram outlines a typical laboratory workflow for conducting a cross-coupling reaction with this compound and subsequent product isolation.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Coupling Partner, Catalyst, Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Aqueous Work-up (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Pure Product characterization->end

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Cyclopentyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 1-Cyclopentyl-4-iodobenzene as a key building block. The methodologies outlined herein are fundamental for the synthesis of a wide range of functionalized aromatic compounds, which are of significant interest in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is instrumental in the synthesis of biaryl and substituted aromatic structures.

General Reaction Scheme:

Suzuki_Coupling cluster_0 Suzuki-Miyaura Coupling This compound This compound plus1 + This compound->plus1 Arylboronic_Acid Arylboronic Acid/Ester plus1->Arylboronic_Acid arrow Pd Catalyst, Base Arylboronic_Acid->arrow Product 4-Cyclopentyl-1,1'-biphenyl Derivative arrow->Product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Tabulated Data:
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2 M aq.)Toluene1001295
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄1,4-Dioxane801692
34-Nitrophenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene/H₂O (10:1)110888
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 286 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL)

  • Toluene (10 mL)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add this compound, phenylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add toluene followed by the aqueous sodium carbonate solution.

  • Attach a condenser and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After 12 hours, or upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-cyclopentyl-1,1'-biphenyl.

Catalytic Cycle:

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA Ar-I PdII_Aryl_Halide Ar-Pd(II)-X(Ln) OA->PdII_Aryl_Halide Transmetalation Transmetalation PdII_Aryl_Halide->Transmetalation Ar'-B(OR)2 Base PdII_Aryl_Aryl Ar-Pd(II)-Ar'(Ln) Transmetalation->PdII_Aryl_Aryl RE Reductive Elimination PdII_Aryl_Aryl->RE RE->Pd0 Product Ar-Ar' RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. It is a powerful tool for the synthesis of substituted alkenes.

General Reaction Scheme:

Heck_Reaction cluster_1 Heck Reaction This compound This compound plus2 + This compound->plus2 Alkene Alkene plus2->Alkene arrow2 Pd Catalyst, Base Alkene->arrow2 Product2 Substituted Alkene arrow2->Product2 Heck_Catalytic_Cycle Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA Ar-I PdII_Aryl_Halide Ar-Pd(II)-I(Ln) OA->PdII_Aryl_Halide Coordination Alkene Coordination PdII_Aryl_Halide->Coordination Alkene Pi_Complex π-Complex Coordination->Pi_Complex Insertion Migratory Insertion Pi_Complex->Insertion Sigma_Complex σ-Alkyl Pd(II) Complex Insertion->Sigma_Complex Beta_Elimination β-Hydride Elimination Sigma_Complex->Beta_Elimination Product_Complex Product π-Complex Beta_Elimination->Product_Complex Reductive_Elim Reductive Elimination (Base) Product_Complex->Reductive_Elim Product Reductive_Elim->Pd0 Sonogashira_Reaction cluster_2 Sonogashira Coupling This compound This compound plus3 + This compound->plus3 Alkyne Terminal Alkyne plus3->Alkyne arrow3 Pd Catalyst, Cu(I) co-catalyst, Base Alkyne->arrow3 Product3 Aryl Alkyne arrow3->Product3 Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA Ar-I PdII_Aryl_Halide Ar-Pd(II)-I(Ln) OA->PdII_Aryl_Halide Transmetalation Transmetalation PdII_Aryl_Halide->Transmetalation RE Reductive Elimination Transmetalation->RE RE->Pd0 Product Ar-Alkyne RE->Product CuI Cu-I Alkyne_Coord Alkyne + Base CuI->Alkyne_Coord Alkyne Cu_Acetylide Cu-Acetylide Alkyne_Coord->Cu_Acetylide Cu_Acetylide->Transmetalation Buchwald_Hartwig_Reaction cluster_3 Buchwald-Hartwig Amination This compound This compound plus4 + This compound->plus4 Amine Amine (R₂NH) plus4->Amine arrow4 Pd Catalyst, Ligand, Base Amine->arrow4 Product4 N-Aryl Amine arrow4->Product4 Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA Ar-I PdII_Aryl_Halide Ar-Pd(II)-I(Ln) OA->PdII_Aryl_Halide Amine_Coord Amine Coordination + Base PdII_Aryl_Halide->Amine_Coord R₂NH Amido_Complex Ar-Pd(II)-NR₂(Ln) Amine_Coord->Amido_Complex RE Reductive Elimination Amido_Complex->RE RE->Pd0 Product Ar-NR₂ RE->Product

Application Notes and Protocols: Sonogashira Coupling of 1-Cyclopentyl-4-iodobenzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool for the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and organic materials. The reaction generally proceeds under mild conditions and tolerates a variety of functional groups, making it a highly valuable transformation in medicinal chemistry and drug development.

This document provides detailed application notes and a general protocol for the Sonogashira coupling of 1-Cyclopentyl-4-iodobenzene with various terminal alkynes. The cyclopentyl substituent introduces moderate steric bulk, which can influence the reaction kinetics and require careful optimization of reaction conditions to achieve high yields.

Illustrative Quantitative Data

The following table summarizes representative, illustrative data for the Sonogashira coupling of this compound with a selection of terminal alkynes. These values are intended to provide a general guideline for expected outcomes and should be used as a starting point for reaction optimization.

Terminal AlkyneCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuITHF/Et₃NEt₃N60492
1-OctynePd(PPh₃)₄ / CuIDMFDIPA50685
EthynyltrimethylsilanePd(OAc)₂ / PPh₃ / CuITolueneTBAF70588
1-EthynylcyclohexenePdCl₂(dppf) / CuIDioxaneCs₂CO₃80878
Propargyl alcoholPd(PPh₃)₂Cl₂ / CuIAcetonitrileK₂CO₃55690

Note: The data in this table are illustrative and represent typical yields that might be achieved under optimized conditions. Actual results may vary depending on the specific reaction setup, purity of reagents, and scale of the reaction.

Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents This compound Terminal Alkyne Solvent Base flask Reaction Flask (Inert Atmosphere) reagents->flask catalysts Palladium Catalyst Copper(I) Iodide catalysts->flask stirring Stirring at Specified Temperature flask->stirring monitoring Monitor by TLC/GC-MS stirring->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product characterize Characterization (NMR, MS) product->characterize

Caption: General workflow for the Sonogashira coupling reaction.

Detailed Experimental Protocol: Synthesis of 1-Cyclopentyl-4-(phenylethynyl)benzene

This protocol describes a general procedure for the Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

  • Copper(I) iodide [CuI] (0.04 equiv)

  • Triethylamine (Et₃N) (Anhydrous)

  • Tetrahydrofuran (THF) (Anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 286 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Under a positive flow of inert gas, add anhydrous tetrahydrofuran (5 mL) and anhydrous triethylamine (5 mL) to the flask.

    • Stir the mixture at room temperature for 10 minutes to dissolve the solids.

    • Add phenylacetylene (1.2 mmol, 132 µL) dropwise to the reaction mixture via syringe.

  • Reaction:

    • Heat the reaction mixture to 60 °C and stir vigorously.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with 100% hexane and gradually increasing the polarity).

    • Combine the fractions containing the desired product and evaporate the solvent to yield 1-Cyclopentyl-4-(phenylethynyl)benzene as a solid.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

  • Palladium catalysts and copper iodide are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The reaction should be carried out under an inert atmosphere as the catalysts can be sensitive to air and moisture.

References

Application Notes and Protocols: Heck Reaction Conditions for 1-Cyclopentyl-4-iodobenzene and Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Heck reaction, focusing on the coupling of 1-Cyclopentyl-4-iodobenzene with various alkenes. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction widely utilized in organic synthesis, including the preparation of pharmaceutical intermediates. These protocols are based on established methodologies for similar aryl iodides and are intended to serve as a comprehensive guide for optimizing reaction conditions.

Introduction to the Heck Reaction

The Mizoroki-Heck reaction is a Nobel Prize-winning chemical reaction that involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. The reaction is highly versatile and tolerates a wide range of functional groups. For the synthesis of derivatives of this compound, the Heck reaction provides a direct method for introducing vinyl functionalities, which are valuable precursors in drug discovery and materials science.

The general transformation for the Heck reaction of this compound is depicted below:

General Reaction Mechanism

The catalytic cycle of the Heck reaction is a well-established process involving several key steps. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

A simplified representation of the Heck reaction catalytic cycle is as follows:

Heck_Mechanism Pd(0)L2 Pd(0)L₂ Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + R-I Aryl_Pd(II)_Complex R-Pd(II)-I(L)₂ Oxidative_Addition->Aryl_Pd(II)_Complex Alkene_Coordination Alkene Coordination Aryl_Pd(II)_Complex->Alkene_Coordination + Alkene Alkene_Complex [R-Pd(II)-I(L)₂(Alkene)] Alkene_Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion (syn) Alkene_Complex->Migratory_Insertion Sigma_Alkyl_Complex σ-Alkyl Pd(II) Complex Migratory_Insertion->Sigma_Alkyl_Complex Beta_Hydride_Elimination β-Hydride Elimination (syn) Sigma_Alkyl_Complex->Beta_Hydride_Elimination Product_Complex [H-Pd(II)-I(L)₂(Product)] Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Product Substituted Alkene (Product) Product_Complex->Product - Product Reductive_Elimination->Pd(0)L2 + Base HI_Salt [H-Base]⁺I⁻ Reductive_Elimination->HI_Salt Base Base Base->Reductive_Elimination

Caption: General catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocols

While specific experimental data for the Heck reaction of this compound is not extensively reported, the following protocols, adapted from well-established procedures for iodobenzene, serve as an excellent starting point.

Protocol 1: Heck Reaction with Acrylates (e.g., Methyl Acrylate)

This protocol is designed for the coupling of this compound with electron-deficient alkenes like acrylates.

Workflow:

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh and add: This compound Pd Catalyst Base Solvent Degas Degas the mixture (e.g., N₂ bubbling) Reagents->Degas Alkene Add Alkene (e.g., Methyl Acrylate) Degas->Alkene Heat Heat to desired temperature (e.g., 80-120 °C) Alkene->Heat Monitor Monitor reaction progress (TLC, GC, or LC-MS) Heat->Monitor Cool Cool to room temperature Monitor->Cool Reaction Complete Filter Filter off solids (if applicable) Cool->Filter Extract Aqueous work-up and extraction Filter->Extract Dry Dry organic layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Experimental workflow for the Heck reaction.

Materials:

  • This compound

  • Alkene (e.g., methyl acrylate, ethyl acrylate, butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

  • Base (e.g., Triethylamine (Et₃N), Sodium acetate (NaOAc), Potassium carbonate (K₂CO₃))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN), Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (1.5-2.0 equiv).

  • Add the solvent and degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Add the alkene (1.1-1.5 equiv) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted alkene.

Protocol 2: Heck Reaction with Styrenes

This protocol is suitable for the coupling of this compound with styrenes.

Materials:

  • This compound

  • Styrene or a substituted styrene

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Toluene, 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Follow the general setup and degassing procedure as described in Protocol 1, using the appropriate reagents for the styrene coupling.

  • Heat the reaction mixture to a temperature typically in the range of 100-140 °C.

  • Monitor the reaction progress by TLC or GC.

  • Perform an aqueous work-up similar to Protocol 1.

  • Purify the product by column chromatography or recrystallization.

Data Presentation: Representative Heck Reaction Conditions

The following tables summarize typical reaction conditions and reported yields for the Heck reaction of iodobenzene with various alkenes. These conditions can be used as a starting point for the optimization of the reaction with this compound.

Table 1: Heck Reaction of Iodobenzene with Acrylates

AlkeneCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Methyl AcrylatePd/C (cat.)Et₃N / Na₂CO₃NMP1201>99
Ethyl AcrylatePd(OAc)₂ (1)Et₃N (1.5)DMF100295
Butyl AcrylatePd(OAc)₂ (0.5)K₂CO₃ (2)Toluene110492
Acrylic AcidPdCl₂(PPh₃)₂ (2)Et₃N (2)MeCN801285

Table 2: Heck Reaction of Iodobenzene with Styrenes

AlkeneCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (1)Et₃N (1.5)DMF120398
4-MethylstyrenePdCl₂(PPh₃)₂ (2)K₂CO₃ (2)1,4-Dioxane100690
4-ChlorostyrenePd(OAc)₂ (1.5)NaOAc (2)NMP130588

Safety and Handling

  • Palladium catalysts are precious metals and should be handled with care. Some palladium compounds can be toxic.

  • Organic solvents such as DMF and NMP are harmful and should be handled in a well-ventilated fume hood.

  • Bases like triethylamine are corrosive and have a strong odor.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting

  • Low Yield: Increase reaction temperature, change the solvent, use a different palladium catalyst or ligand, or try a different base. Ensure all reagents are pure and dry.

  • Formation of Byproducts: The formation of Heck byproducts can sometimes be suppressed by the addition of phosphine ligands or by optimizing the base and solvent system.

  • No Reaction: Check the activity of the palladium catalyst. Ensure the reaction is performed under inert conditions if required. Verify the purity of the starting materials.

By following these protocols and considering the provided data, researchers can effectively apply the Heck reaction to this compound for the synthesis of a variety of valuable substituted alkenes.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Cyclopentyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 1-Cyclopentyl-4-iodobenzene with cyclopentylamine to synthesize N,4-dicyclopentylaniline. This reaction is a valuable transformation in medicinal chemistry and materials science for the construction of carbon-nitrogen bonds. The protocols outlined herein are based on established principles of the Buchwald-Hartwig amination and provide a framework for the successful execution of this specific transformation.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[1][2] This reaction has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope, functional group tolerance, and generally high yields.[1] In the context of drug discovery and development, the ability to synthesize arylamines with diverse substitution patterns is crucial for exploring structure-activity relationships and developing novel therapeutic agents. The target molecule, N,4-dicyclopentylaniline, incorporates two cyclopentyl moieties, which can impart desirable lipophilic and conformational properties to a potential drug candidate.

Reaction Scheme

The overall transformation is depicted below:

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Buchwald-Hartwig amination of this compound. These are representative examples, and optimization may be required for specific applications.

Table 1: Recommended Reagent Stoichiometry and Catalyst Loading

Reagent/ComponentMolar EquivalentsTypical Concentration
This compound1.00.1 - 0.5 M
Cyclopentylamine1.2 - 1.5-
Palladium Catalyst0.01 - 0.05 (1-5 mol%)-
Ligand0.01 - 0.05 (1-5 mol%)-
Base1.5 - 2.0-

Table 2: Screening of Reaction Conditions

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃XPhosNaOtBuToluene10012>90
2Pd(OAc)₂RuPhosK₃PO₄Dioxane11018~85
3Pd₂(dba)₃BrettPhosLHMDSTHF8024~80
4[Pd(allyl)Cl]₂SPhosCs₂CO₃Toluene10016>90

Note: Yields are estimated based on typical Buchwald-Hartwig aminations of aryl iodides with primary amines and require experimental verification.

Experimental Protocols

Materials:

  • This compound

  • Cyclopentylamine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Buchwald Ligand (e.g., XPhos, RuPhos, BrettPhos, SPhos)

  • Sodium tert-butoxide (NaOtBu), Potassium Phosphate (K₃PO₄), Lithium bis(trimethylsilyl)amide (LHMDS), or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene, Dioxane, or Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox equipment

General Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reagents: To the flask, add the base (e.g., NaOtBu, 1.5 equiv), this compound (1.0 equiv), and the anhydrous solvent (e.g., toluene, to achieve a 0.2 M concentration of the aryl iodide).

  • Addition of Amine: Finally, add cyclopentylamine (1.2 equiv) to the reaction mixture.

  • Reaction Conditions: Seal the Schlenk flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Characterize the purified N,4-dicyclopentylaniline by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis reagents Weigh Reagents: - this compound - Cyclopentylamine - Pd Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent setup Assemble Reaction under Inert Atmosphere solvent->setup heating Heat to Reaction Temperature setup->heating monitoring Monitor Reaction Progress (TLC/GC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Solvent Extraction and Washing quench->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_aryl_halide Ar-Pd(II)(X)Lₙ oxidative_addition->pd2_aryl_halide Ar-I amine_coordination Amine Coordination & Deprotonation pd2_aryl_halide->amine_coordination + R'₂NH, Base pd2_amido Ar-Pd(II)(NR'₂)Lₙ amine_coordination->pd2_amido pd2_amido->pd0 reductive_elimination Reductive Elimination pd2_amido->reductive_elimination product Ar-NR'₂ reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.

  • Strong bases such as NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Degas the solvent thoroughly.

    • Screen different palladium catalysts, ligands, and bases.

    • Increase the reaction temperature or time.

  • Formation of Side Products:

    • Hydrodehalogenation of the aryl iodide: This can occur if there is a source of protons. Ensure the base is strong enough and the reaction is strictly anhydrous.

    • Homocoupling of the aryl iodide: This may be minimized by using a less reactive catalyst or lower temperatures.

  • Incomplete Reaction:

    • Increase catalyst loading.

    • Ensure efficient stirring.

    • Verify the purity of the starting materials.

References

Synthesis of Biaryl Compounds from 1-Cyclopentyl-4-iodobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 1-Cyclopentyl-4-iodobenzene as a key starting material. The focus is on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery for the construction of carbon-carbon bonds.

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and organic electronics. The targeted starting material, this compound, is an attractive building block due to the presence of the iodine atom, which serves as a highly reactive handle for various cross-coupling reactions. The cyclopentyl group can impart desirable physicochemical properties, such as increased lipophilicity and metabolic stability, to the final biaryl products.

This application note details several powerful palladium-catalyzed cross-coupling methodologies for the synthesis of biaryls from this compound, including the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions. Each of these methods offers distinct advantages and substrate scope, providing chemists with a versatile toolkit for the synthesis of diverse biaryl compounds.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are a class of chemical reactions that form a carbon-carbon bond between two fragments with the aid of a palladium catalyst. The general catalytic cycle for these reactions, including Suzuki, Stille, and Sonogashira couplings, involves three key steps: oxidative addition, transmetalation, and reductive elimination. In the case of the Heck reaction, the mechanism involves migratory insertion and β-hydride elimination. Aryl iodides are particularly effective electrophiles in these reactions due to the relatively weak C-I bond, which facilitates the initial oxidative addition step.

Data Presentation: Comparison of Cross-Coupling Reactions

The following table summarizes typical reaction conditions and reported yields for various palladium-catalyzed cross-coupling reactions of aryl iodides, providing a comparative overview for selecting the most appropriate method for the synthesis of biaryls from this compound.

Reaction Coupling Partner Catalyst Ligand Base Solvent Temperature (°C) Typical Yield (%)
Suzuki-Miyaura Arylboronic acidPd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf)PPh₃, SPhos, or dppfK₂CO₃, K₃PO₄, or Cs₂CO₃Toluene, Dioxane, or DMF/H₂O80-11085-98
Stille OrganostannanePd(PPh₃)₄ or PdCl₂(PPh₃)₂PPh₃ or AsPh₃(Not always required)Toluene or THF80-12070-95
Heck Alkene (e.g., Styrene)Pd(OAc)₂PPh₃ or P(o-tol)₃Et₃N, K₂CO₃, or NaOAcDMF, Acetonitrile, or Toluene80-14060-90
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂PPh₃Et₃N or PiperidineTHF or DMFRoom Temp - 8080-95

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura and Sonogashira couplings are provided below as representative examples for the synthesis of biaryl and aryl-alkyne compounds from this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a typical procedure for the synthesis of 4-Cyclopentyl-1,1'-biphenyl.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add a degassed mixture of toluene (5 mL) and water (1 mL).

  • Stir the reaction mixture vigorously and heat to 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 4-Cyclopentyl-1,1'-biphenyl.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

This protocol outlines a standard procedure for the synthesis of 1-Cyclopentyl-4-(phenylethynyl)benzene. The Sonogashira reaction is a cross-coupling reaction used in organic synthesis to form carbon–carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the stirred mixture.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or GC-MS. For less reactive substrates, gentle heating (e.g., 50-60 °C) may be required.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-Cyclopentyl-4-(phenylethynyl)benzene.

Visualizations

General Workflow for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates the general experimental workflow for a typical palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Weigh Reactants: - this compound - Coupling Partner - Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC, GC-MS) D->E F Quench Reaction E->F G Liquid-Liquid Extraction F->G H Drying and Filtration G->H I Solvent Removal H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K

Caption: General experimental workflow for biaryl synthesis.

Catalytic Cycle of the Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle generally consists of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd This compound BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Suzuki-Miyaura catalytic cycle.

References

Application of 1-Cyclopentyl-4-iodobenzene in Materials Science: Synthesis of a Liquid Crystal Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

1-Cyclopentyl-4-iodobenzene is a versatile aromatic building block utilized in the synthesis of advanced materials for electronic and optical applications. Its rigid core, functionalized with a reactive iodine atom and a flexible cyclopentyl group, makes it a valuable precursor for the construction of complex organic molecules. A primary application of this compound is in the synthesis of liquid crystal intermediates, which are fundamental components of liquid crystal displays (LCDs), optical films, and other smart materials. The cyclopentyl moiety can influence the mesomorphic properties, such as the clearing point and viscosity, of the final liquid crystal material.

This application note details the synthesis of 4'-cyclopentyl-[1,1'-biphenyl]-4-carbonitrile, a key intermediate for nematic liquid crystals, via a Suzuki-Miyaura cross-coupling reaction. This reaction provides an efficient and high-yielding route to form a carbon-carbon bond between this compound and 4-cyanophenylboronic acid.

Key Applications:

  • Liquid Crystals: Serves as a fundamental building block for the synthesis of calamitic (rod-shaped) liquid crystals. The resulting biphenyl core is a common mesogen, and the terminal cyclopentyl and cyano groups provide the necessary molecular shape and polarity to induce liquid crystalline phases.

  • Organic Electronics: The 4-cyclopentylphenyl moiety can be incorporated into organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The cyclopentyl group can enhance solubility and influence the solid-state packing of the organic semiconductor, thereby affecting its charge transport properties.

  • Organic Synthesis: The reactive carbon-iodine bond allows for a variety of cross-coupling reactions, making it a versatile starting material for the synthesis of more complex functional molecules for various materials science applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 4'-cyclopentyl-[1,1'-biphenyl]-4-carbonitrile from this compound.

ParameterValue
Starting MaterialThis compound
Coupling Partner4-Cyanophenylboronic acid
CatalystTetrakis(triphenylphosphine)palladium(0)
BasePotassium Carbonate (K₂CO₃)
SolventToluene
Reaction Temperature100 °C
Reaction Time12 hours
Product 4'-cyclopentyl-[1,1'-biphenyl]-4-carbonitrile
Yield ~95%
Purity >99% (by GC)
Melting Point 102-104 °C

Experimental Protocols

Synthesis of 4'-cyclopentyl-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with 4-cyanophenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-Cyanophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene (anhydrous)

  • 2M Aqueous Sodium Carbonate solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to the flask.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford 4'-cyclopentyl-[1,1'-biphenyl]-4-carbonitrile as a white solid.

Characterization:

The final product can be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Gas Chromatography (GC): To assess the purity.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and investigate liquid crystalline phase transitions.

Visualizations

Suzuki_Coupling_Workflow Start Reaction Setup Reactants This compound 4-Cyanophenylboronic acid Pd(PPh₃)₄, K₂CO₃ Toluene Start->Reactants Add Reaction Heating at 100 °C 12 hours Reactants->Reaction Workup Aqueous Work-up Reaction->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Column Chromatography Extraction->Purification Product 4'-cyclopentyl-[1,1'-biphenyl]-4-carbonitrile Purification->Product Characterization Characterization (NMR, MS, GC, DSC) Product->Characterization

Caption: Experimental workflow for the synthesis of 4'-cyclopentyl-[1,1'-biphenyl]-4-carbonitrile.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product 4'-cyclopentyl-biphenyl-4-carbonitrile RedElim->Product ArI This compound ArI->OxAdd ArBOH2 4-Cyanophenyl- boronic acid ArBOH2->Transmetalation Base Base (K₂CO₃) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling Reactions of 1-Cyclopentyl-4-iodobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This document provides an overview of the application of Stille coupling reactions involving 1-Cyclopentyl-4-iodobenzene, a key building block in the synthesis of various organic molecules relevant to pharmaceutical and materials science research. Due to a lack of specific examples in the available literature for this particular substrate, this document will focus on providing a general, yet detailed, framework for approaching such a reaction, including generalized protocols and the underlying principles of the Stille coupling.

Introduction

The Stille reaction, developed by John K. Stille, is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin compound) and an organic halide or pseudohalide.[1] This reaction is widely utilized in the synthesis of complex organic molecules, including natural products, polymers, and pharmaceuticals, owing to its tolerance of a wide range of functional groups, mild reaction conditions, and the stability of the organostannane reagents.[1]

This compound is an aryl iodide that can serve as the electrophilic partner in Stille coupling reactions. The cyclopentyl moiety is a common structural motif in medicinal chemistry, often introduced to modulate lipophilicity and metabolic stability. The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) catalyst, making it an excellent substrate for cross-coupling reactions.

Reaction Principle

The catalytic cycle of the Stille reaction is generally understood to proceed through a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: The organostannane reagent transfers its organic group to the palladium(II) complex, displacing the iodide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Generalized Experimental Protocols

General Procedure for Stille Coupling of this compound

Reactants and Reagents:

ComponentRoleTypical Molar Equivalents
This compoundElectrophile1.0
Organostannane (e.g., Tributyl(vinyl)tin, (Hetero)aryltributylstannane)Nucleophile1.0 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Catalyst0.01 - 0.05
Ligand (e.g., PPh₃, AsPh₃)Stabilizes catalyst, modulates reactivity0.04 - 0.2 (if not part of catalyst complex)
Solvent (e.g., Toluene, Dioxane, DMF, THF)Reaction Medium-
Additive/Co-catalyst (e.g., CuI, LiCl)Can enhance reaction rateOptional, variable

Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and any additional ligand.

  • Add this compound and the organostannane reagent.

  • Add the anhydrous, degassed solvent.

  • If using, add any additives such as CuI or LiCl.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction by quenching with an aqueous solution of KF (to precipitate tin byproducts) or by direct purification.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualization of the Stille Coupling Reaction

Generalized Stille Coupling Reaction Scheme

Stille_Coupling ArylIodide This compound Product 4-Cyclopentyl-1-R-benzene ArylIodide->Product Stille Coupling Organostannane R-Sn(Bu)₃ Organostannane->Product Catalyst Pd(0) Catalyst Catalyst->Product Byproduct I-Sn(Bu)₃ Stille_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)L₂-I OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R-SnBu₃ PdII_R Ar-Pd(II)L₂-R Transmetalation->PdII_R - I-SnBu₃ RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R

References

Application Notes and Protocols: Formation of (4-Cyclopentylphenyl)magnesium Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of the Grignard reagent (4-cyclopentylphenyl)magnesium iodide from its corresponding aryl iodide, 1-cyclopentyl-4-iodobenzene. Grignard reagents are pivotal organometallic compounds in organic synthesis, valued for their ability to form new carbon-carbon bonds, a fundamental process in the development of new pharmaceutical agents and other complex organic molecules.

Introduction

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles and strong bases.[1] The formation of (4-cyclopentylphenyl)magnesium iodide involves the reaction of this compound with magnesium metal in an anhydrous ether solvent. The carbon-magnesium bond is highly polarized, rendering the carbon atom attached to magnesium nucleophilic.[2] This reactivity allows for a wide range of subsequent reactions, including additions to carbonyl compounds (aldehydes, ketones, esters), nitriles, and epoxides, as well as in cross-coupling reactions.

The choice of an aryl iodide as a precursor is advantageous due to the higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds, which can facilitate the initiation of the Grignard reaction.[3] However, like all Grignard preparations, the reaction is highly sensitive to moisture and atmospheric oxygen, necessitating the use of anhydrous solvents and inert atmosphere techniques.[4]

Reaction and Mechanism

The formation of the Grignard reagent proceeds via an oxidative insertion of magnesium metal into the carbon-halogen bond of the aryl halide.[5] The exact mechanism can be complex and is thought to involve single electron transfer steps.

Reaction Scheme:

Experimental Protocol

This protocol details the laboratory-scale synthesis of (4-cyclopentylphenyl)magnesium iodide. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon before use. All solvents and reagents must be strictly anhydrous.

Materials and Reagents:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • Dry nitrogen or argon gas

  • Round-bottom flask, three-necked

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or nitrogen/argon balloon setup

Procedure:

  • Preparation of Apparatus: Assemble the three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a gas inlet for the inert atmosphere. Flame-dry the entire apparatus under a flow of inert gas to remove any adsorbed moisture.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine. The iodine serves as an activator by reacting with the magnesium surface to remove the passivating magnesium oxide layer.[1]

  • Initiation of Reaction: Add a small portion of a solution of this compound (1.0 equivalent) dissolved in anhydrous diethyl ether or THF via the dropping funnel to the magnesium turnings.

  • Monitoring Initiation: The reaction is typically initiated by gentle warming. A successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy or grayish solution, often accompanied by spontaneous refluxing of the solvent.[6]

  • Addition of Aryl Iodide: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the majority of the magnesium has been consumed.

  • Use of the Grignard Reagent: The resulting solution of (4-cyclopentylphenyl)magnesium iodide is typically used immediately in subsequent reactions. The concentration of the Grignard reagent can be determined by titration if necessary.

Data Presentation

The following table summarizes representative quantitative data for the formation of (4-cyclopentylphenyl)magnesium iodide. Please note that these values are illustrative and actual results may vary depending on experimental conditions and scale.

ParameterValue
Reactants
This compound1.0 equiv
Magnesium Turnings1.2 equiv
Solvent Anhydrous Diethyl Ether
Reaction Temperature Reflux (~35 °C)
Reaction Time 2-4 hours
Typical Yield 85-95% (Determined by titration or derivatization)

Visualizations

Experimental Workflow:

Grignard_Workflow A Dry Apparatus under Inert Atmosphere B Add Mg Turnings and I2 Crystal A->B D Initiate Reaction with Small Portion of Aryl Iodide Solution B->D C Prepare Solution of this compound in Anhydrous Ether C->D E Dropwise Addition of Remaining Aryl Iodide Solution D->E F Reflux until Mg is Consumed E->F G Grignard Reagent Ready for Use F->G

Caption: Experimental workflow for the synthesis of (4-Cyclopentylphenyl)magnesium iodide.

Logical Relationship of Reaction Components:

Grignard_Components cluster_reactants Reactants cluster_conditions Conditions Aryl_Iodide This compound Product (4-Cyclopentylphenyl)magnesium iodide Aryl_Iodide->Product Magnesium Magnesium Metal Magnesium->Product Solvent Anhydrous Ether (e.g., THF, Et2O) Solvent->Product provides medium Atmosphere Inert Atmosphere (N2 or Ar) Atmosphere->Product prevents decomposition Activation Iodine (activator) Activation->Magnesium activates

References

Application Notes and Protocols: Synthesis of Liquid Crystal Precursors Using 1-Cyclopentyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of liquid crystal precursors utilizing 1-Cyclopentyl-4-iodobenzene as a key starting material. The methodologies focus on palladium-catalyzed cross-coupling reactions, namely Suzuki and Sonogashira couplings, which are fundamental for the construction of the biphenyl and tolane core structures commonly found in liquid crystalline materials.

Introduction

Liquid crystals are a state of matter that possesses properties between those of conventional liquids and solid crystals. Their unique ability to be manipulated by electric fields makes them indispensable in display technologies and various optical applications. The molecular structure of a liquid crystal is paramount to its physical properties, such as its mesophase behavior, clearing point, and dielectric anisotropy.

This compound is a valuable building block in the synthesis of liquid crystal precursors. The cyclopentyl group provides a desirable balance of flexibility and rigidity to the terminal position of the mesogen, influencing its packing and, consequently, its liquid crystalline properties. The iodo-substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the efficient formation of carbon-carbon bonds to construct the core of the liquid crystal molecule.

This document outlines the synthetic pathways for preparing biphenyl and tolane-based liquid crystal precursors from this compound.

Synthetic Pathways

The primary strategies for incorporating the 4-cyclopentylphenyl moiety into liquid crystal precursors are the Suzuki and Sonogashira cross-coupling reactions.

Suzuki Coupling for Biphenyl-Based Precursors

The Suzuki coupling reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. In this context, this compound can be coupled with a suitably substituted arylboronic acid to yield a 4-cyclopentylbiphenyl derivative. These biphenyl structures are a common core for nematic liquid crystals.

A crucial first step can be the conversion of this compound to its corresponding boronic acid, 4-cyclopentylphenylboronic acid. This intermediate can then be reacted with various aryl halides to generate a library of liquid crystal candidates.

Logical Workflow for Suzuki Coupling:

Suzuki_Workflow A This compound B Grignard Formation or Lithiation A->B 1. Mg or n-BuLi D 4-Cyclopentylphenylboronic acid B->D 2. B(OR)3 3. H3O+ C Trialkyl borate C->D F Suzuki Coupling (Pd Catalyst, Base) D->F E Aryl Halide (e.g., 4-alkoxy-1-iodobenzene) E->F G 4-Alkoxy-4'-cyclopentylbiphenyl (Liquid Crystal Precursor) F->G Sonogashira_Workflow cluster_reactants Reactants cluster_catalysts Catalysts & Reagents A This compound G Reaction Mixture A->G B Terminal Alkyne (e.g., 4-ethynyl-alkoxybenzene) B->G C Pd Catalyst (e.g., PdCl2(PPh3)2) C->G D CuI (co-catalyst) D->G E Base (e.g., Triethylamine) E->G F Solvent (e.g., THF) F->G H Heating & Stirring G->H I Work-up (Extraction, Washing) H->I J Purification (Column Chromatography) I->J K 4-Alkoxy-4'-(cyclopentyl)tolane (Liquid Crystal Precursor) J->K

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 1-Cyclopentyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling of 1-Cyclopentyl-4-iodobenzene.

Frequently Asked Questions (FAQs)

Q1: What is a general starting point for catalyst loading in the Suzuki coupling of this compound?

A common starting point for palladium catalyst loading in Suzuki coupling reactions is typically in the range of 1-5 mol%.[1] For many standard Suzuki couplings, a loading of 1-2 mol% of a palladium precatalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) is often sufficient to achieve good yields. However, the optimal loading can be influenced by the reactivity of the boronic acid or ester, the reaction temperature, and the desired reaction time. For challenging substrates or when aiming for very high turnover numbers (TONs), catalyst loading may be screened at lower concentrations, sometimes as low as 0.005 mol% with highly active catalyst systems.

Q2: How does catalyst loading affect the reaction yield and time?

Generally, a higher catalyst loading can lead to a faster reaction rate and may result in a higher yield within a shorter timeframe. However, increasing the catalyst loading beyond an optimal point may not significantly improve the yield and can lead to increased cost and potential for side reactions. Conversely, a lower catalyst loading is more cost-effective and environmentally friendly but may require longer reaction times or higher temperatures to achieve a comparable yield. It is crucial to find a balance where the catalyst loading is sufficient for an efficient reaction without being excessive.

Q3: What are the most common side reactions to be aware of?

The most common side reactions in Suzuki coupling include:

  • Homocoupling: The coupling of two boronic acid/ester molecules or two aryl halide molecules. Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[2]

  • Protodeborylation: The cleavage of the C-B bond of the boronic acid/ester, leading to the formation of an arene byproduct. This is more common with heteroaryl boronic acids but can occur with other boronic acids under certain conditions.[2]

  • Dehalogenation: The replacement of the iodine atom on this compound with a hydrogen atom. This can occur via a hydride transfer to the palladium complex.[2]

Careful control of reaction conditions, such as thorough degassing and the use of an appropriate base, can help to minimize these side reactions.

Q4: How do I choose the right palladium catalyst and ligand?

The choice of palladium source and ligand is critical for a successful Suzuki coupling.

  • Palladium Precatalysts: Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, and various palladacycles.[2] Pd(PPh₃)₄ is often used for its reliability, while Pd(OAc)₂ and Pd₂(dba)₃ are typically used in combination with phosphine ligands.

  • Ligands: The ligand stabilizes the palladium center and influences its reactivity. For the coupling of an aryl iodide like this compound, which is generally quite reactive, standard phosphine ligands like triphenylphosphine (PPh₃) or bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective. For more challenging couplings or to achieve lower catalyst loadings, more electron-rich and bulky ligands, such as those from the Buchwald or SPhos families, may be beneficial.

Q5: What is the role of the base and which one should I use?

The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the organoboron species, making it more nucleophilic. Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, Ba(OH)₂).

The choice of base can significantly impact the reaction outcome. For the coupling of aryl iodides, a moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good starting point. Stronger bases like cesium carbonate (Cs₂CO₃) can sometimes improve yields, especially with less reactive coupling partners.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture. 2. Poor Quality Reagents: The aryl iodide, boronic acid/ester, or solvent may be impure. 3. Insufficient Base: The base may not be strong enough or may not be sufficiently soluble. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.1. Use a fresh batch of catalyst and ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). 2. Purify the starting materials if necessary. Ensure solvents are anhydrous. 3. Try a stronger or more soluble base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Grinding the base to a fine powder can also improve solubility and reactivity. 4. Increase the reaction temperature in increments of 10-20 °C.
Formation of Significant Side Products 1. Homocoupling: Presence of oxygen or use of a Pd(II) precatalyst without complete reduction to Pd(0). 2. Protodeborylation: The boronic acid may be unstable under the reaction conditions. 3. Dehalogenation: The presence of a hydride source in the reaction mixture.1. Thoroughly degas the reaction mixture by sparging with an inert gas or by freeze-pump-thaw cycles. 2. Use the boronic acid as soon as possible after purchase or purification. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). 3. Ensure the solvent and base are free from impurities that could act as hydride donors.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. 2. Insufficient Reagent: One of the coupling partners may be the limiting reagent and has been fully consumed.1. Consider using a more robust ligand that can better stabilize the palladium catalyst. 2. Check the stoichiometry of your reactants. It is common to use a slight excess (1.1-1.5 equivalents) of the boronic acid/ester.
Inconsistent Results 1. Variability in Reagent Quality: Inconsistent purity of starting materials or catalyst. 2. Inconsistent Reaction Setup: Variations in degassing, temperature, or stirring rate.1. Use reagents from a reliable source and consider purifying them if inconsistencies persist. 2. Standardize the experimental procedure, ensuring consistent setup and monitoring of reaction parameters.

Data Presentation

Table 1: Effect of Catalyst Loading on a Model Suzuki Coupling Reaction

The following table summarizes the effect of Pd(PPh₃)₄ loading on the yield of the coupling between 4-iodotoluene and phenylboronic acid, a reaction analogous to the coupling of this compound.

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
10.51285
21.0892
32.0695
45.0695

Data is illustrative and based on typical outcomes for similar Suzuki coupling reactions. Actual results may vary.

Table 2: Optimization of Reaction Conditions for a Model Suzuki Coupling

This table shows the optimization of base and solvent for the Suzuki coupling of iodobenzene and phenylboronic acid, which serves as a good model for the target reaction.

EntryBase (2.0 equiv.)SolventTemperature (°C)Yield (%)
1K₂CO₃Toluene/H₂O (4:1)10088
2K₃PO₄Toluene/H₂O (4:1)10095
3Cs₂CO₃Toluene/H₂O (4:1)10097
4K₃PO₄Dioxane/H₂O (4:1)10096
5K₃PO₄THF/H₂O (4:1)8090

Data is adapted from typical Suzuki coupling optimization studies and is for illustrative purposes.

Experimental Protocols

General Protocol for Optimizing Catalyst Loading for the Suzuki Coupling of this compound

This protocol provides a general method for screening different catalyst loadings to find the optimal conditions for your specific reaction.

Materials:

  • This compound

  • Arylboronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Degassed water

  • Reaction vials with stir bars

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen anhydrous solvent.

    • Prepare a stock solution of the arylboronic acid or boronate ester in the same solvent.

    • Prepare a stock solution of the palladium catalyst in the same solvent.

  • Reaction Setup:

    • To a series of reaction vials, add the desired amount of base (e.g., 2.0 equivalents relative to the aryl iodide).

    • Under an inert atmosphere, add a stir bar to each vial.

    • To each vial, add a specific volume of the this compound stock solution (e.g., 1.0 equivalent).

    • Add a specific volume of the arylboronic acid/ester stock solution (e.g., 1.2 equivalents).

    • Add varying volumes of the palladium catalyst stock solution to each vial to achieve the desired range of catalyst loadings (e.g., 0.5, 1.0, 2.0, 5.0 mol%).

    • Add the appropriate volume of anhydrous solvent and degassed water to reach the desired concentration and solvent ratio (e.g., 4:1 organic solvent to water).

  • Reaction and Monitoring:

    • Seal the vials and place them in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reactions vigorously.

    • Monitor the progress of the reactions at regular intervals (e.g., every 2 hours) using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Analysis:

    • Once a reaction is complete (as determined by the consumption of the starting material), cool the vial to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Determine the yield of the purified product for each catalyst loading.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Aryl Iodide, Boronic Acid, Catalyst) B Add Base to Vials A->B C Add Reactant Stock Solutions B->C D Add Varying Catalyst Loadings C->D E Add Solvent and Water D->E F Heat and Stir E->F G Monitor Progress (TLC, GC/LC-MS) F->G H Work-up and Purification G->H I Determine Yield H->I J Identify Optimal Loading I->J

Caption: Workflow for optimizing catalyst loading.

Troubleshooting_Suzuki_Coupling Start Low or No Product Yield Q1 Is the catalyst fresh and handled under inert conditions? Start->Q1 A1_no No Q1->A1_no No Q2 Are the reagents pure and solvents anhydrous? Q1->Q2 Yes A1_yes Yes Sol1 Use fresh catalyst and ensure inert atmosphere. A1_no->Sol1 A2_no No Q2->A2_no No Q3 Is the base appropriate and soluble? Q2->Q3 Yes A2_yes Yes Sol2 Purify reagents and use dry solvents. A2_no->Sol2 A3_no No Q3->A3_no No Q4 Is the reaction temperature sufficient? Q3->Q4 Yes A3_yes Yes Sol3 Try a stronger/more soluble base (e.g., K3PO4, Cs2CO3). A3_no->Sol3 A4_no No Q4->A4_no No End Consult further literature or technical support. Q4->End Yes A4_yes Yes Sol4 Increase temperature. A4_no->Sol4

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: 1-Cyclopentyl-4-iodobenzene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cyclopentyl-4-iodobenzene in common cross-coupling reactions. The focus is on preventing the common side reaction of homo-coupling, which leads to the formation of 4,4'-dicyclopentyl-1,1'-biphenyl.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling and why is it a problem in my reaction with this compound?

A1: Homo-coupling is an undesired side reaction where two molecules of the same starting material, in this case, this compound, react with each other to form a symmetrical biaryl product (4,4'-dicyclopentyl-1,1'-biphenyl). This side reaction consumes your starting material, reduces the yield of your desired cross-coupled product, and complicates the purification process due to the formation of this significant byproduct.

Q2: Which cross-coupling reactions are most susceptible to homo-coupling with this compound?

A2: While possible in many palladium-catalyzed reactions, homo-coupling is a known issue in several common cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Particularly if the reaction conditions are not optimized.

  • Sonogashira Coupling: Often referred to as Glaser coupling, this side reaction involves the dimerization of the terminal alkyne coupling partner, but homo-coupling of the aryl iodide can also occur.

  • Ullmann-type reactions: These copper-catalyzed reactions are classic for promoting the homo-coupling of aryl halides.[1]

Q3: What are the general causes of homo-coupling?

A3: The formation of homo-coupling products can be attributed to several factors within the catalytic cycle of the cross-coupling reaction. These include:

  • Side reactions of the organometallic coupling partner: For example, in Suzuki coupling, the boronic acid can undergo protonodeboronation, leading to conditions that favor homo-coupling.[2]

  • Reductive elimination from a di-aryl palladium intermediate: If two molecules of this compound oxidatively add to the palladium center, they can undergo reductive elimination to form the homo-coupled product.

  • Disproportionation reactions: In some cases, intermediate organometallic species can disproportionate to yield the homo-coupled product.

Troubleshooting Guides

Issue 1: Significant formation of 4,4'-dicyclopentyl-1,1'-biphenyl in a Suzuki-Miyaura Coupling Reaction.

This is a common issue when coupling this compound with a boronic acid or ester. The following troubleshooting steps can help minimize this side reaction.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Caption: A troubleshooting workflow for minimizing homo-coupling in Suzuki-Miyaura reactions.

Detailed Troubleshooting Steps:

Parameter Potential Cause of Homo-coupling Recommended Action Rationale
Catalyst & Ligand A slow transmetalation step compared to a second oxidative addition can lead to the formation of a di-aryl palladium species, which then undergoes reductive elimination to the homo-coupled product.[3]Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) and phosphine ligands. Bulky, electron-rich ligands often favor the desired cross-coupling.[4]The right ligand can accelerate the transmetalation and reductive elimination steps of the desired cross-coupling pathway, outcompeting the homo-coupling side reaction.[5]
Base The choice and strength of the base can significantly influence the reaction outcome. Some bases can promote the degradation of the boronic acid, leading to side reactions.Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like triethylamine. The choice of base is often coupled with the solvent system.The base plays a crucial role in the transmetalation step.[3] A weaker base might be sufficient and less prone to causing side reactions.
Solvent The solvent polarity and its ability to dissolve the base and organometallic intermediates can affect reaction rates.A mixture of a polar aprotic solvent (e.g., DMF, Dioxane) and water is common for Suzuki reactions. Varying the ratio or trying different solvent systems can be beneficial.Proper solvation can facilitate the desired reaction pathway and suppress side reactions.
Temperature Higher temperatures can sometimes favor side reactions, including homo-coupling.Run the reaction at the lowest temperature that still provides a reasonable reaction rate. A temperature screening (e.g., room temperature, 50 °C, 80 °C) is recommended.Lowering the temperature can increase the selectivity of the reaction for the desired product.
Reagent Purity Impurities in the boronic acid or the presence of oxygen can lead to undesired side reactions.Ensure the boronic acid is pure and dry. Degas the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.Oxygen can lead to oxidative degradation of the catalyst and reagents, promoting side reactions.

Representative Experimental Protocol (Suzuki-Miyaura Coupling):

To a dried flask was added this compound (1.0 eq), the desired boronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq). The flask was evacuated and backfilled with argon three times. Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1) was added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The reaction mixture was stirred at the desired temperature (e.g., 80 °C) and monitored by TLC or GC-MS until completion.

Issue 2: Formation of Alkyne Dimer (Glaser Coupling) and/or 4,4'-dicyclopentyl-1,1'-biphenyl in a Sonogashira Coupling Reaction.

When coupling this compound with a terminal alkyne, the primary homo-coupling product is often the alkyne dimer, a result of Glaser coupling.[6][7] However, the formation of the biaryl can also occur.

Competitive Pathways in Sonogashira Coupling

Sonogashira_Pathways cluster_desired Desired Cross-Coupling cluster_side Side Reactions ArylIodide This compound Pd_Catalyst Pd(0) Catalyst ArylIodide->Pd_Catalyst Biaryl_Product Biaryl Product (Homo-coupling) ArylIodide->Biaryl_Product Dimerization Alkyne Terminal Alkyne Cu_Catalyst Cu(I) Catalyst Alkyne->Cu_Catalyst Glaser_Product Alkyne Dimer (Glaser Coupling) Alkyne->Glaser_Product Oxidative Dimerization Cross_Product Desired Product Pd_Catalyst->Cross_Product Transmetalation Cu_Catalyst->Cross_Product

Caption: Competing reaction pathways in a copper-catalyzed Sonogashira coupling.

Detailed Troubleshooting Steps:

Parameter Potential Cause of Homo-coupling Recommended Action Rationale
Copper Co-catalyst The presence of a copper co-catalyst, typically CuI, is a major contributor to the Glaser coupling of the terminal alkyne.[6][7]Consider running the reaction under "copper-free" conditions. This often requires a more active palladium catalyst/ligand system and may need slightly higher temperatures.Eliminating the copper co-catalyst directly prevents the primary pathway for alkyne dimerization.[8]
Oxygen Oxygen promotes the oxidative dimerization of the alkyne (Glaser coupling), especially in the presence of a copper catalyst.Rigorously degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.An inert atmosphere is crucial to prevent the oxidation of the copper acetylide intermediate, which leads to dimerization.[6]
Base An inappropriate base can lead to side reactions.Triethylamine is a common base for Sonogashira reactions as it also acts as a solvent. Other amine bases like diisopropylamine can also be used.The amine base is essential for the deprotonation of the terminal alkyne to form the reactive acetylide.[9]
Ligand The choice of phosphine ligand can influence the relative rates of the desired cross-coupling versus side reactions.For copper-free conditions, ligands such as XPhos or SPhos may be beneficial in promoting the desired reaction.Bulky and electron-rich ligands can stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.

Representative Experimental Protocol (Copper-Free Sonogashira Coupling):

To a dried Schlenk flask was added this compound (1.0 eq) and the terminal alkyne (1.2 eq). The flask was evacuated and backfilled with argon. Anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 3.0 eq) were added. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) was then added under a positive flow of argon. The reaction was stirred at the desired temperature (e.g., 60-100 °C) and monitored by TLC or GC-MS.

Issue 3: Homo-coupling in Buchwald-Hartwig Amination.

While less common than in other coupling reactions, the formation of 4,4'-dicyclopentyl-1,1'-biphenyl can still occur during the amination of this compound.

Detailed Troubleshooting Steps:

Parameter Potential Cause of Homo-coupling Recommended Action Rationale
Catalyst Precursor and Ligand An inefficient catalyst system can lead to side reactions. The choice of ligand is critical in Buchwald-Hartwig amination.[4][10]Use a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) with a suitable biaryl phosphine ligand (e.g., Xantphos, RuPhos).[11]Modern catalyst systems are designed to promote the desired C-N bond formation efficiently and suppress side reactions.[4]
Base A very strong base, while often necessary, can sometimes promote side reactions if not used correctly.[12]Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Ensure the base is of high purity.The base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[13]
Reaction Concentration High concentrations can sometimes favor bimolecular side reactions like homo-coupling.If homo-coupling is a significant issue, try running the reaction at a slightly lower concentration.Dilution can disfavor intermolecular side reactions relative to the intramolecular reductive elimination step that forms the desired product.

Representative Experimental Protocol (Buchwald-Hartwig Amination):

In a glovebox, a vial was charged with the palladium precatalyst (1-2 mol%), the appropriate ligand, and the base (e.g., NaOtBu, 1.2 eq). This compound (1.0 eq) and the amine (1.2 eq) were added, followed by the anhydrous, degassed solvent (e.g., toluene or dioxane). The vial was sealed and the reaction was stirred at the desired temperature (e.g., 80-110 °C) until completion.

References

Technical Support Center: Purifying Products from 1-Cyclopentyl-4-iodobenzene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 1-Cyclopentyl-4-iodobenzene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of products from cross-coupling reactions with this compound.

Problem Potential Cause Recommended Solution
Product is contaminated with unreacted this compound. Incomplete reaction.Optimize reaction conditions (e.g., increase temperature, reaction time, or catalyst loading). For purification, utilize column chromatography; this compound is nonpolar and should elute before more polar products.
Presence of a homocoupled biaryl byproduct (from the coupling partner). Side reaction, often promoted by excess base or oxygen.Carefully degas the reaction mixture and run under an inert atmosphere.[1] Purification can be achieved by column chromatography or recrystallization, as the homocoupled product may have different solubility and polarity compared to the desired product.
The purified product has a dark or black color. Residual palladium catalyst.Treat a solution of the crude product with activated charcoal or a palladium scavenger resin.[2] Subsequent filtration through Celite or silica gel can also help remove finely dispersed palladium.
Difficulty separating the product from the boronic acid/ester starting material (Suzuki coupling). Boronic acids can be challenging to remove completely.During the workup, perform an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic boronic acid.[3][4] If it persists, column chromatography is effective.
The product appears as an oil and will not crystallize. The product may be inherently an oil at room temperature, or impurities are preventing crystallization.First, ensure high purity via column chromatography. If it is still an oil, try dissolving it in a minimal amount of a high-boiling point solvent and adding a non-solvent dropwise until turbidity is observed, then cool slowly.
Low recovery after column chromatography. The product may be strongly adsorbed to the silica gel, or the chosen solvent system is not appropriate.Use a more polar eluent or add a small percentage of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Ensure the product was not lost during the workup or transfer steps.
Formation of emulsions during liquid-liquid extraction. The solvent mixture has similar densities, or surfactants are present.Add brine (saturated NaCl solution) to the separatory funnel to increase the density of the aqueous layer.[5] Allow the mixture to stand for a longer period, or gently swirl instead of vigorously shaking.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

A1: this compound is an aryl iodide, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The most common include:

  • Suzuki-Miyaura Coupling: Reaction with an organoboron compound (boronic acid or ester) to form a C-C bond.[1][2][6][7]

  • Sonogashira Coupling: Reaction with a terminal alkyne to create a C-C bond.[8][9][10]

  • Heck Coupling: Reaction with an alkene to form a substituted alkene.

  • Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Q2: What are the typical impurities I can expect from a Suzuki-Miyaura reaction?

A2: Common impurities in a Suzuki-Miyaura coupling include unreacted starting materials, the homocoupled product of the boronic acid, residual palladium catalyst, and inorganic byproducts from the base.[2][6]

Q3: How can I effectively remove the palladium catalyst after the reaction?

A3: Residual palladium can often be removed by filtering the reaction mixture through a pad of Celite. For more complete removal, after an initial workup, the crude product can be dissolved in a suitable solvent and treated with activated charcoal or a specialized palladium scavenger resin.[2]

Q4: What is a general workup procedure for these types of reactions?

A4: A typical workup involves cooling the reaction mixture, diluting it with an organic solvent (like ethyl acetate or dichloromethane), and washing with water and brine.[4][5] An acidic or basic wash may be included depending on the nature of the reactants and byproducts. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

Q5: When should I choose recrystallization over column chromatography?

A5: If your product is a solid and you have a general idea of a suitable solvent system, recrystallization can be a more efficient method for obtaining highly pure material, especially on a larger scale. Column chromatography is more versatile for separating mixtures of compounds with similar polarities and for purifying oils.[11]

Experimental Protocols

Protocol 1: General Workup with Liquid-Liquid Extraction
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).

  • Transfer the mixture to a separatory funnel.[3][4]

  • Wash the organic layer sequentially with:

    • Water (to remove water-soluble reagents and byproducts).

    • Saturated aqueous sodium bicarbonate (to remove acidic impurities).

    • Brine (to break up any emulsions and begin the drying process).[5]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.

  • Load the dissolved product onto the top of the silica gel column.

  • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane), starting with a low polarity and gradually increasing it.[7][8][11]

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude solid product in a minimum amount of a hot solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot filter the solution to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow General Purification Workflow Reaction Crude Reaction Mixture Workup Aqueous Workup / Extraction Reaction->Workup Concentration Solvent Removal Workup->Concentration CrudeProduct Crude Product Concentration->CrudeProduct Analysis Purity Analysis (TLC, NMR) CrudeProduct->Analysis Chromatography Column Chromatography Analysis->Chromatography Impure / Oily Recrystallization Recrystallization Analysis->Recrystallization Impure / Solid PureProduct Pure Product Analysis->PureProduct Sufficiently Pure Chromatography->PureProduct Recrystallization->PureProduct

Caption: A general workflow for the purification of products from chemical reactions.

PurificationDecisionTree Decision Tree for Purification Method Selection Start Is the crude product a solid or an oil? IsSolid Solid Start->IsSolid Solid IsOil Oil Start->IsOil Oil CheckSolubility Can a suitable recrystallization solvent be found? IsSolid->CheckSolubility PolarityDifference Are impurities of significantly different polarity? IsOil->PolarityDifference Recrystallize Perform Recrystallization CheckSolubility->Recrystallize Yes CheckSolubility->PolarityDifference No Chromatography Perform Column Chromatography PolarityDifference->Chromatography No SimpleFilter Consider a simple filtration through a silica plug. PolarityDifference->SimpleFilter Yes

References

Choosing the right base and solvent for 1-Cyclopentyl-4-iodobenzene cross-coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate base and solvent for cross-coupling reactions involving 1-Cyclopentyl-4-iodobenzene. The bulky cyclopentyl group can present unique challenges, and this guide offers troubleshooting advice and optimized protocols to ensure successful reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for this compound?

A1: The most common and effective palladium-catalyzed cross-coupling reactions for aryl iodides like this compound are the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are widely used to form carbon-carbon and carbon-nitrogen bonds, respectively.

Q2: How does the cyclopentyl group on the aryl iodide affect the reaction conditions?

A2: The cyclopentyl group introduces steric bulk near the reaction center. This can influence the rate and efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Consequently, the choice of a suitable bulky and electron-rich phosphine ligand is crucial to facilitate the reaction and prevent side reactions like beta-hydride elimination.[1][2]

Q3: Which factors are most critical in selecting a base for these reactions?

A3: The primary role of the base is to facilitate the transmetalation step in Suzuki and Sonogashira couplings and to deprotonate the amine in Buchwald-Hartwig amination.[2][3][4] The base's strength, solubility, and steric properties are all important considerations. For substrates with sensitive functional groups, a weaker base may be necessary to avoid side reactions.[5]

Q4: What is the role of the solvent in these cross-coupling reactions?

A4: The solvent must be capable of dissolving the reactants, catalyst, and base to ensure an efficient reaction. The polarity of the solvent can also influence the reaction mechanism and outcome. For instance, polar aprotic solvents like dioxane, THF, and DMF are commonly used. In some cases, a mixture of solvents, such as toluene/water or THF/water, is employed, particularly in Suzuki reactions to aid in the dissolution of the inorganic base.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is not degraded. Use a fresh batch or a pre-catalyst. Consider in-situ generation of the active Pd(0) species.
Inappropriate Base The chosen base may be too weak or poorly soluble. Screen a variety of bases with different strengths and solubilities (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu).[6]
Poor Solvent Choice The reactants may not be fully dissolved. Try a different solvent or a solvent mixture. Ensure the solvent is anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst.
Steric Hindrance The bulky cyclopentyl group may be impeding the reaction. Use a bulkier phosphine ligand (e.g., XPhos, SPhos) to promote the desired coupling.[3]
Low Reaction Temperature Some cross-coupling reactions, especially with sterically hindered substrates, require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature.
Formation of Side Products
Side Product Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid (Suzuki) Oxygen in the reaction mixture can promote homocoupling. Thoroughly degas the solvent and reaction mixture.
Dehalogenation of Aryl Iodide The presence of water or protic impurities can lead to the reduction of the aryl iodide. Use anhydrous solvents and reagents.
β-Hydride Elimination (Heck, Buchwald-Hartwig) This is a common side reaction, especially with alkyl-containing substrates. Use a ligand with a large bite angle (e.g., a bidentate phosphine) to suppress this pathway.[2]

Recommended Bases and Solvents: A Comparative Overview

The following tables provide a summary of commonly used bases and solvents for various cross-coupling reactions with aryl iodides, which can be adapted for this compound.

Suzuki-Miyaura Coupling
Base Solvent Typical Yield Range (%) Notes
K₂CO₃Toluene/H₂O80-95A common and cost-effective choice. The aqueous phase is crucial for dissolving the base.[4]
Cs₂CO₃Dioxane/H₂O85-98Often provides higher yields, especially for sterically hindered substrates.[6]
K₃PO₄THF/H₂O82-96A strong base that can be effective when others fail.
NaOtBuToluene75-90A very strong, non-aqueous base suitable for specific applications.
Heck Reaction
Base Solvent Typical Yield Range (%) Notes
Et₃NDMF or NMP70-90A common organic base; the solvent choice is critical for solubility and reaction temperature.
K₂CO₃DMAc75-92An inorganic base that can be effective at higher temperatures.
NaOAcDMF65-85A milder base, sometimes used to avoid side reactions.[7]
Sonogashira Coupling
Base Solvent Typical Yield Range (%) Notes
Et₃NTHF or Toluene80-97Often used in excess, acting as both base and co-solvent.[8]
i-Pr₂NEt (DIPEA)DMF85-98A bulkier amine base that can sometimes improve yields.
K₂CO₃Acetonitrile78-94An alternative inorganic base.
Buchwald-Hartwig Amination
Base Solvent Typical Yield Range (%) Notes
NaOtBuToluene or Dioxane85-99The most common and effective strong base for this reaction.[9]
K₃PO₄Toluene80-95A suitable alternative, particularly for sensitive substrates.
Cs₂CO₃Dioxane82-96Can be effective, especially with specific ligand systems.

Experimental Protocols

Here are representative experimental protocols that can be adapted for the cross-coupling of this compound.

Suzuki-Miyaura Coupling Protocol

A mixture of this compound (1.0 mmol), the desired boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C and stirred for 12-24 hours until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination Protocol

In an oven-dried Schlenk tube, Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and NaOtBu (1.4 mmol) are combined. The tube is evacuated and backfilled with argon. This compound (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL) are then added. The reaction mixture is heated to 100 °C and stirred for 16-24 hours. After cooling, the mixture is diluted with ether, filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography.

Visualizing Reaction Workflows

General Cross-Coupling Workflow

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Weigh Reactants: This compound, Coupling Partner, Base B Add Solvent and Degas Mixture A->B C Add Palladium Catalyst and Ligand B->C D Heat to Reaction Temperature C->D E Monitor Progress (TLC/GC-MS) D->E F Quench Reaction and Extract E->F G Dry and Concentrate Organic Layer F->G H Purify by Column Chromatography G->H I I H->I Characterize Product (NMR, MS)

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_sterics Steric Hindrance Start Low or No Product Yield? C1 Is the Catalyst Active? Start->C1 C2 Use Fresh Catalyst or Pre-catalyst C1->C2 No R1 Is the Base Appropriate? C1->R1 Yes End Problem Solved C2->End R2 Screen Different Bases R1->R2 No R3 Is the Solvent Suitable? R1->R3 Yes R2->End R4 Try a Different Solvent or Solvent Mixture R3->R4 No R5 Is the Temperature Optimal? R3->R5 Yes R4->End R6 Increase Temperature R5->R6 No S1 Is Steric Hindrance a Factor? R5->S1 Yes R6->End S2 Use a Bulky Phosphine Ligand S1->S2 Yes S1->End No S2->End

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References

Managing reaction temperature for Heck couplings with 1-Cyclopentyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for managing reaction temperature in Heck couplings involving 1-Cyclopentyl-4-iodobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the Heck coupling of this compound, with a focus on temperature-related problems.

Question: My reaction shows low or no conversion of this compound. What are the potential temperature-related causes and solutions?

Answer:

Low or no conversion in a Heck reaction can often be attributed to suboptimal temperature. Here’s a step-by-step troubleshooting approach:

  • Initial Temperature Check: For an aryl iodide like this compound, a starting reaction temperature of 80-100 °C is generally recommended. If your initial temperature is significantly lower, gradually increase it in 10-20 °C increments.

  • Catalyst Activity: Ensure your palladium catalyst is active. If the temperature is too low, the catalytic cycle may not initiate efficiently. Conversely, excessively high temperatures can lead to catalyst decomposition.

  • Solvent Choice: The solvent's boiling point dictates the maximum achievable reaction temperature at atmospheric pressure. Common solvents for Heck reactions include DMF, DMAc, and NMP. Ensure your chosen solvent is appropriate for the target temperature.

  • Reaction Time: In some cases, the reaction may simply be slow at a given temperature. If you observe some product formation but incomplete conversion, consider extending the reaction time before increasing the temperature.

Question: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?

Answer:

The formation of palladium black is a common sign of catalyst decomposition, which can be caused by excessively high reaction temperatures.[1] This leads to a reduction in the active catalyst concentration and, consequently, lower yields.

  • Temperature Reduction: The most straightforward solution is to lower the reaction temperature. For aryl iodides, it is often possible to achieve good results at milder conditions (e.g., 80-120 °C) compared to less reactive aryl bromides or chlorides.[2]

  • Ligand Selection: The choice of phosphine ligand can significantly impact catalyst stability at higher temperatures. If you must operate at elevated temperatures, consider using more robust ligands.

  • Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of decomposition.[1]

Question: My reaction is producing significant byproducts. How can I improve the selectivity by adjusting the temperature?

Answer:

Side reactions in Heck couplings are often temperature-dependent.

  • Lowering the Temperature: High temperatures can promote side reactions such as alkene isomerization or polymerization.[3] Reducing the reaction temperature can often improve the selectivity for the desired product.

  • Reaction Monitoring: Closely monitor your reaction by TLC or GC-MS to identify the optimal time to stop the reaction before significant byproduct formation occurs.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the Heck coupling of this compound with a typical acrylate?

A1: For an activated aryl iodide like this compound, a good starting point for optimization is in the range of 80-120 °C. The optimal temperature will depend on the specific catalyst system, base, and solvent used.

Q2: Can microwave heating be used for this reaction, and what are the advantages?

A2: Yes, microwave heating can be very effective for Heck reactions. It allows for rapid heating to the target temperature, which can significantly reduce reaction times from hours to minutes. This can also sometimes lead to cleaner reactions and higher yields by minimizing the time the reactants are exposed to high temperatures.

Q3: How does the choice of base affect the optimal reaction temperature?

A3: The base plays a crucial role in the catalytic cycle, and its strength and nature can influence the required temperature. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are also frequently used and can sometimes allow for lower reaction temperatures.

Q4: Is it always better to run the reaction at a higher temperature to increase the rate?

A4: Not necessarily. While a higher temperature generally increases the reaction rate, it can also lead to catalyst decomposition and the formation of byproducts.[2] The goal is to find the lowest temperature at which the reaction proceeds at a reasonable rate to maximize yield and selectivity.

Quantitative Data Summary

The following table provides representative data for the optimization of reaction temperature in the Heck coupling of this compound with methyl acrylate.

EntryTemperature (°C)Time (h)Yield (%)Observations
16024<10Incomplete conversion
2801875Good conversion, clean reaction
31001292Excellent conversion and yield
4120885Slight increase in byproducts
5140665Significant palladium black formation

Experimental Protocol

Representative Protocol for the Heck Coupling of this compound and Methyl Acrylate:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (DMF, 5 mL), followed by methyl acrylate (1.2 mmol, 1.2 eq.) and triethylamine (Et₃N, 1.5 mmol, 1.5 eq.) via syringe.

  • Heating: Immerse the flask in a preheated oil bath at 100 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired product.

Visualizations

Troubleshooting_Workflow start Low or No Conversion check_temp Is Reaction Temperature in 80-120°C Range? start->check_temp increase_temp Gradually Increase Temperature (10-20°C increments) check_temp->increase_temp No check_catalyst Observe for Catalyst Decomposition (Pd Black) check_temp->check_catalyst Yes increase_temp->check_catalyst lower_temp Lower Reaction Temperature check_catalyst->lower_temp Yes (Pd Black) check_time Extend Reaction Time check_catalyst->check_time No (Clean Reaction) success Reaction Successful lower_temp->success check_reagents Verify Reagent Quality (Aryl Iodide, Alkene, Base, Solvent) check_time->check_reagents check_time->success Conversion Improves optimize_ligand Consider More Robust Ligand check_reagents->optimize_ligand optimize_ligand->success

Caption: Troubleshooting workflow for low conversion in Heck couplings.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)(I)L₂ oxidative_addition->pd_complex1 migratory_insertion Migratory Insertion pd_complex1->migratory_insertion pd_complex2 R-CH₂-CH(Ar)-Pd(II)(I)L₂ migratory_insertion->pd_complex2 beta_hydride_elimination β-Hydride Elimination pd_complex2->beta_hydride_elimination pd_hydride_complex H-Pd(II)(I)L₂ beta_hydride_elimination->pd_hydride_complex product Coupled Product beta_hydride_elimination->product reductive_elimination Reductive Elimination pd_hydride_complex->reductive_elimination reductive_elimination->pd0 base_h [Base-H]⁺I⁻ reductive_elimination->base_h aryl_iodide Ar-I (this compound) aryl_iodide->oxidative_addition alkene Alkene alkene->migratory_insertion base Base base->reductive_elimination

References

Technical Support Center: Palladium Catalyst Removal from 1-Cyclopentyl-4-iodobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from the reaction products of 1-Cyclopentyl-4-iodobenzene.

Troubleshooting Guide: Comparison of Palladium Removal Methods

The selection of an appropriate palladium removal method is critical and depends on factors such as the nature of the product, the solvent system, the desired final palladium concentration, and cost considerations. Below is a summary of common techniques with their respective advantages and disadvantages.

MethodTypical Reagents/MaterialsTypical Loading/ConditionsFinal Pd ConcentrationAdvantagesDisadvantages
Filtration Celite®, Silica Gel2-5 cm plug in a sintered funnelVariable, often >50 ppmSimple, inexpensive, removes heterogeneous Pd.Ineffective for soluble/colloidal Pd.[1] May require multiple filtrations.
Activated Carbon Activated Carbon (e.g., Darco® KB-B)0.2 - 1.0 w/w (weight of carbon/weight of product)<1 - 300 ppm[2]Effective for many Pd species, relatively low cost.[3]Can lead to product loss (8-10%).[2] Performance can be variable.
Solid-Supported Scavengers Thiol-functionalized silica (e.g., SiliaMetS® Thiol), Amine-functionalized silica, TMT-functionalized resin10-100 wt% scavenger to product<1 - 50 ppm[4]High efficiency and selectivity, low product loss, easy to handle.[5]Higher cost compared to other methods.
Homogeneous Scavengers N-Acetyl Cysteine, Cysteine, Sodium thiosulfate, Tri-n-butylphosphineStoichiometric or slight excess relative to Pd<10 - 150 ppm[2][6]Can be very effective for soluble Pd.Requires an additional purification step to remove the scavenger and its Pd complex.
Liquid-Liquid Extraction Aqueous solutions of chelating agents (e.g., EDTA, thiourea)Multiple extractions with a suitable aqueous solutionVariable, often >100 ppmCan remove some ionic Pd species.Often inefficient on its own, may require combination with other methods.

Experimental Protocols

Filtration through Celite®

This method is a first-line approach for removing heterogeneous palladium, such as palladium on carbon (Pd/C).

Materials:

  • Sintered glass funnel

  • Celite® 545

  • Reaction mixture containing the product and palladium catalyst

  • Appropriate solvent for washing

Procedure:

  • Place a sintered glass funnel on a clean filter flask.

  • Add a layer of Celite® (approximately 2-3 cm thick) to the funnel and gently press down to create a compact pad.

  • Pre-wet the Celite® pad with the solvent used in the reaction.

  • Carefully pour the reaction mixture onto the Celite® pad.

  • Apply gentle vacuum to the filter flask to draw the solution through the pad.

  • Wash the reaction flask with a small amount of fresh solvent and pass it through the Celite® pad to ensure complete transfer of the product.

  • Wash the Celite® pad with additional fresh solvent until all the desired product has been eluted.

  • Collect the filtrate, which contains the product with a reduced concentration of heterogeneous palladium.

Treatment with Activated Carbon

Activated carbon is effective at adsorbing a variety of palladium species.

Materials:

  • Activated carbon (e.g., Darco® KB-B)

  • Reaction mixture filtrate (after removal of any heterogeneous catalyst)

  • Inert atmosphere setup (e.g., nitrogen or argon) if the product is air-sensitive

Procedure:

  • To the solution containing the product and dissolved palladium, add activated carbon (typically 0.2 to 1.0 times the weight of the crude product).[2]

  • Stir the mixture vigorously at a suitable temperature (e.g., 25-45 °C) for a period of 2 to 18 hours. The optimal time and temperature should be determined empirically.[2]

  • After the treatment period, filter the mixture through a pad of Celite® to remove the activated carbon.

  • Wash the carbon cake with fresh solvent to recover any adsorbed product.

  • Combine the filtrates and concentrate in vacuo to obtain the purified product.

Use of Solid-Supported Thiol Scavengers

Thiol-functionalized silica is highly effective at scavenging a broad range of palladium species.

Materials:

  • Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol)

  • Reaction mixture filtrate

  • Appropriate solvent

Procedure:

  • To the solution of the crude product, add the thiol-functionalized silica scavenger (typically 10-50 wt% relative to the product).

  • Stir the slurry at a suitable temperature (e.g., 25-60 °C) for 1 to 24 hours. The efficiency of scavenging can be monitored by taking aliquots and analyzing for palladium content.[4]

  • Once the desired level of palladium removal is achieved, filter off the silica scavenger.

  • Wash the scavenger with fresh solvent to ensure complete recovery of the product.

  • Combine the filtrates and concentrate to yield the purified product.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has a black precipitate after the reaction. What is it and how do I remove it?

A1: The black precipitate is likely palladium black (Pd(0)), which forms from the decomposition of the palladium catalyst. The most effective way to remove this is by filtration through a pad of Celite®. Ensure the Celite® pad is well-packed to prevent fine particles from passing through.[1]

Q2: I've filtered my reaction mixture, but the solution is still a pale yellow/grey color, and I suspect palladium is still present. What should I do?

A2: This indicates the presence of soluble or colloidal palladium species. After filtration, you should employ a secondary purification method. Treatment with activated carbon or a solid-supported scavenger like thiol-functionalized silica is highly recommended to remove these dissolved palladium species.

Q3: I used a solid-supported scavenger, but my product yield is low. What could be the reason?

A3: Low yield after scavenger treatment can be due to several factors:

  • Product Adsorption: The product itself might be adsorbing to the scavenger. To minimize this, ensure you thoroughly wash the scavenger with fresh solvent after filtration.

  • Scavenger Loading: Using an excessive amount of scavenger can sometimes lead to higher product loss. Optimize the scavenger loading by starting with a lower amount and monitoring the palladium removal.

  • Incomplete Elution: Ensure the solvent used for washing is a good solvent for your product to facilitate complete elution from the scavenger.

Q4: How do I know which scavenger to choose for my specific reaction?

A4: The choice of scavenger depends on the oxidation state of the palladium in your reaction mixture and the nature of your product. Thiol-based scavengers are generally effective for a wide range of palladium species (Pd(0) and Pd(II)).[5] Amine-based scavengers can also be effective, particularly for Pd(II). It is often beneficial to screen a small number of different scavengers on a small scale to identify the most effective one for your specific system.

Q5: Can I reuse the palladium scavenger?

A5: In a research or drug development setting, reusing scavengers is generally not recommended due to the risk of cross-contamination and reduced efficiency. For large-scale manufacturing, some companies offer services to recover the precious metal from the spent scavenger, which can be a cost-effective and environmentally friendly option.

Workflow for Palladium Removal

The following diagram illustrates a general decision-making workflow for selecting an appropriate palladium removal strategy.

Palladium_Removal_Workflow start Reaction Work-up heterogeneous_check Is heterogeneous Pd (e.g., Pd/C) present? start->heterogeneous_check filtration Filtration through Celite® heterogeneous_check->filtration Yes analysis1 Analyze Filtrate for Residual Palladium heterogeneous_check->analysis1 No filtration->analysis1 scavenging_decision Select Scavenging Method analysis1->scavenging_decision Pd > Specification end Final Product analysis1->end Pd ≤ Specification activated_carbon Activated Carbon Treatment scavenging_decision->activated_carbon Cost-sensitive solid_scavenger Solid-Supported Scavenger (e.g., Thiol Silica) scavenging_decision->solid_scavenger High value product, low loss desired homogeneous_scavenger Homogeneous Scavenger scavenging_decision->homogeneous_scavenger Soluble Pd complex filtration2 Filtration activated_carbon->filtration2 solid_scavenger->filtration2 extraction Aqueous Extraction homogeneous_scavenger->extraction analysis2 Analyze Product for Final Palladium Content filtration2->analysis2 extraction->analysis2 analysis2->scavenging_decision Pd > Specification (Re-evaluate) analysis2->end Pd ≤ Specification

Caption: Decision-making flowchart for palladium catalyst removal.

References

Identifying byproducts in the synthesis of 1-Cyclopentyl-4-iodobenzene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 1-Cyclopentyl-4-iodobenzene Derivatives

Welcome to the technical support center for the synthesis of this compound and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate the formation of common byproducts during their experiments.

Troubleshooting & FAQs

Q1: What are the most common byproducts in the Friedel-Crafts synthesis of this compound?

A1: The synthesis of this compound, typically performed via Friedel-Crafts alkylation of iodobenzene with a cyclopentylating agent (e.g., cyclopentyl bromide or cyclopentene) and a Lewis acid catalyst (e.g., AlCl₃), is prone to several side reactions. The most common byproducts include:

  • Isomeric Byproducts: Ortho- and meta-cyclopentyl-iodobenzene (2-cyclopentyl-1-iodobenzene and 3-cyclopentyl-1-iodobenzene). The iodine atom is an ortho-, para-directing group, but under certain conditions, the meta-isomer can also be formed.[1]

  • Poly-alkylated Products: Di- and tri-cyclopentyl-iodobenzene. The product, this compound, is more nucleophilic than the starting iodobenzene, making it susceptible to further alkylation.[2][3][4] This results in the addition of multiple cyclopentyl groups to the aromatic ring.

  • Rearrangement Products: While less common with a cyclic alkylating agent, carbocation rearrangements can occur with other alkylating agents, leading to unintended isomers.[5][6]

Q2: My NMR and GC-MS data show multiple peaks close to my product's retention time and signal. How can I confirm the identity of these byproducts?

A2: Differentiating between the desired para-isomer and the ortho-/meta-isomers, as well as poly-alkylated species, requires a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for separating and identifying byproducts.

    • Isomers (ortho, meta, para): These will have identical mass spectra (same molecular ion peak) but different retention times.

    • Poly-alkylated Products: These will have higher molecular weights, with mass-to-charge ratios corresponding to the addition of extra cyclopentyl groups.

  • ¹H and ¹³C NMR Spectroscopy:

    • The substitution pattern on the benzene ring creates distinct splitting patterns in ¹H NMR. The para-isomer will show a symmetric pattern (typically two doublets), while ortho- and meta-isomers will exhibit more complex, asymmetric multiplets.

    • ¹³C NMR will show a different number of aromatic carbon signals depending on the symmetry of the isomer. The para-isomer will have fewer signals due to its higher symmetry.

Q3: How can I minimize the formation of isomeric and poly-alkylated byproducts?

A3: Controlling the reaction conditions is crucial to improving the selectivity for the desired this compound product.

  • To Reduce Isomer Formation:

    • Temperature Control: Lowering the reaction temperature (e.g., 0°C to -20°C) can increase the selectivity for the para-isomer, as the formation of the meta-isomer is often favored at higher temperatures.[1]

  • To Reduce Poly-alkylation:

    • Molar Ratio: Use a significant molar excess of iodobenzene relative to the cyclopentylating agent.[7] This increases the probability that the electrophile will react with the starting material rather than the more reactive product.

    • Controlled Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which disfavors further reaction with the already-formed product.[8]

    • Choice of Catalyst: While strong Lewis acids like AlCl₃ are effective, they can promote poly-alkylation.[3] Exploring milder catalysts like FeCl₃ or solid acid catalysts (e.g., zeolites) may improve selectivity.[7]

Data Presentation: Byproduct Distribution

The following table summarizes typical product and byproduct distribution in a Friedel-Crafts alkylation of iodobenzene under different reaction conditions. This data is illustrative and serves as a guideline for experimental design.

Parameter Condition A: Standard Condition B: Optimized Primary Effect
Iodobenzene:Cyclopentyl Bromide Ratio 1.2 : 15 : 1Reduces Poly-alkylation
Temperature 25°C0°CIncreases Para-isomer Selectivity
Catalyst AlCl₃ (1.1 eq)FeCl₃ (1.1 eq)May reduce side reactions
Results
Yield of this compound~ 65%~ 85%
Ortho/Meta Isomer Byproducts~ 20%~ 10%
Poly-alkylated Byproducts~ 15%< 5%

Experimental Protocols

Protocol 1: Synthesis of this compound (Optimized Conditions)

Objective: To synthesize this compound with high selectivity by minimizing byproduct formation.

Materials:

  • Iodobenzene (5.0 eq)

  • Cyclopentyl Bromide (1.0 eq)

  • Anhydrous Ferric Chloride (FeCl₃) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add iodobenzene (5.0 eq) and anhydrous DCM to the flask. Cool the mixture to 0°C in an ice bath.

  • Slowly add anhydrous FeCl₃ (1.1 eq) to the stirred mixture.

  • Add cyclopentyl bromide (1.0 eq) to the dropping funnel with DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, let the reaction stir at 0°C for 2-3 hours. Monitor the reaction progress by GC-MS.

  • Upon completion, slowly quench the reaction by pouring the mixture over ice-cold 1M HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or distillation to isolate this compound.

Protocol 2: GC-MS Analysis of Crude Reaction Mixture

Objective: To identify and quantify the product and major byproducts from the synthesis.

Instrumentation & Columns:

  • Gas Chromatograph: Agilent 6890 or similar, with a capillary injector.[9]

  • Mass Spectrometer: Agilent 5973 or similar mass selective detector.[9]

  • Column: HP-5MS (or equivalent) fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[10][11]

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial Temperature: 70°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[9]

    • Scan Range: 50-500 amu.[9]

    • Source Temperature: 230°C.

Procedure:

  • Prepare a dilute sample of the crude reaction mixture in DCM (approx. 1 mg/mL).

  • Inject 1 µL of the sample into the GC-MS.

  • Acquire the data.

  • Analyze the resulting chromatogram. Identify peaks based on their mass spectra and retention times.

    • Expected M/Z for C₁₁H₁₃I isomers: ~272.0 g/mol .

    • Expected M/Z for di-cyclopentyl-iodobenzene: ~338.1 g/mol .

Visualization

Troubleshooting Workflow for Byproduct Identification

The following diagram outlines a logical workflow for researchers to follow when they encounter unexpected byproducts in the synthesis of this compound derivatives.

G start Crude Product Shows Unexpected Peaks (GC-MS/NMR) check_mass Analyze Mass Spectra (GC-MS) start->check_mass mass_same Mass Matches Product (m/z = 272) check_mass->mass_same Same m/z? mass_higher Mass Higher than Product (e.g., m/z = 338) check_mass->mass_higher Higher m/z? isomers Conclusion: Isomeric Byproducts (ortho-, meta-) mass_same->isomers polyalkylated Conclusion: Poly-alkylated Byproducts mass_higher->polyalkylated remediate_isomers Remediation: 1. Lower Reaction Temp 2. Change Catalyst isomers->remediate_isomers remediate_poly Remediation: 1. Increase Iodobenzene Ratio 2. Slow Reagent Addition polyalkylated->remediate_poly

Byproduct identification and remediation workflow.

References

Technical Support Center: Optimizing 1-Cyclopentyl-4-iodobenzene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you improve the reaction rate and overall success of palladium-catalyzed cross-coupling reactions involving 1-Cyclopentyl-4-iodobenzene.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound slow? I thought aryl iodides were highly reactive.

A: You are correct; aryl iodides are generally the most reactive aryl halides in palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates a rapid oxidative addition step.[1] If your reaction is slow, the rate-determining step may not be the oxidative addition. Other factors to investigate include:

  • Inefficient Transmetalation or Reductive Elimination: Subsequent steps in the catalytic cycle may be slow. This can be influenced by the choice of ligand, base, and solvent.[2][3]

  • Catalyst Inhibition or Decomposition: The active Pd(0) catalyst may be inhibited by impurities or decomposing, reducing the concentration of the active catalyst.

  • Sub-optimal Reaction Parameters: The chosen ligand, base, solvent, or temperature may not be ideal for the specific coupling partners.

  • Steric Hindrance: While the cyclopentyl group is moderately bulky, significant steric hindrance from the other coupling partner can slow the reaction.

Q2: How do I choose the right palladium catalyst and ligand for my specific reaction?

A: The choice depends heavily on the type of coupling reaction.

  • For Suzuki-Miyaura Coupling: A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) is often effective.[4] These ligands promote the formation of the active monoligated Pd(0) species, which accelerates both oxidative addition and reductive elimination.

  • For Heck Coupling: The catalyst system can range from "ligandless" (often using Pd(OAc)₂) to systems employing phosphine ligands.[5][6] Bulky phosphine ligands can improve the efficiency for reactions involving sterically demanding substrates.[7]

  • For Sonogashira Coupling: Traditionally, a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ is used in conjunction with a copper(I) co-catalyst (e.g., CuI).[8] However, numerous copper-free methods have been developed, which can prevent the formation of alkyne homocoupling (Glaser coupling) byproducts.[9][10]

Q3: What is the role of the base, and how does its choice affect the reaction rate?

A: The base plays a crucial role in one or more steps of the catalytic cycle.

  • In Suzuki-Miyaura reactions, the base activates the organoboron species to facilitate transmetalation.[11][12] The formation of a palladium hydroxo complex, which reacts with the boronic acid, is often a key pathway.[11][13]

  • In Heck reactions, the base is required to regenerate the Pd(0) catalyst at the end of the cycle by promoting β-hydride elimination and neutralizing the generated acid (HX).[5][6]

  • In Sonogashira couplings, an amine base like triethylamine or piperidine deprotonates the terminal alkyne to form the reactive acetylide species.[14]

The strength and nature of the base (e.g., inorganic like K₂CO₃, Cs₂CO₃ vs. organic like Et₃N) can significantly impact reaction rates. A stronger base may accelerate the reaction but can also promote side reactions.

Q4: Can the solvent choice significantly impact the speed of my reaction?

A: Absolutely. The solvent influences the solubility of reactants, the stability of catalytic intermediates, and the rates of the individual steps in the catalytic cycle.[15]

  • Polar aprotic solvents like DMF, THF, or acetonitrile are commonly used as they effectively dissolve the polar intermediates in the catalytic cycle.[15]

  • In Suzuki couplings, the presence of water or alcohols can accelerate the transmetalation step.[15] However, solvent choice can be complex; some polar solvents may favor different reaction pathways or selectivities.[16]

  • In Sonogashira couplings, the choice of solvent can be critical. While DMF is common, non-polar solvents like toluene have also been shown to be effective, sometimes even superior.

Q5: When should I consider increasing the reaction temperature or using microwave irradiation?

A: Increasing the temperature is a standard method to increase reaction rates. If a reaction is sluggish at room temperature or at a moderate temperature (e.g., 60-80 °C), increasing the temperature to 100-120 °C may be beneficial. Microwave irradiation is a highly effective technique for rapidly heating reactions to high temperatures, often leading to dramatic reductions in reaction time—from hours to minutes.[17][18][19] It is particularly useful for less reactive substrates or when high throughput is desired.[20][21]

Troubleshooting Guides

Problem: Slow or Incomplete Suzuki-Miyaura Coupling
  • Symptom: After several hours, TLC or LC-MS analysis shows a significant amount of unreacted this compound.

  • Possible Cause & Solution:

Possible Cause Troubleshooting Step
Inefficient Transmetalation The base may be too weak or poorly soluble. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Adding a small amount of water can also facilitate this step.[11][15]
Poor Ligand Choice The ligand may not be sufficiently electron-rich or bulky. Switch to a modern biarylphosphine ligand like SPhos or XPhos, which are known to accelerate both oxidative addition and reductive elimination.[4]
Low Temperature The reaction may require more thermal energy. Increase the temperature to 80-110 °C or consider using microwave irradiation for a short duration (e.g., 15-30 minutes at 120 °C).[17][19]
Deactivated Boronic Acid Boronic acids can dehydrate to form unreactive boroxine trimers. Ensure your boronic acid is of high quality or consider using a boronate ester (e.g., a pinacol ester), which can be more stable.
Problem: Sluggish Heck Reaction
  • Symptom: The reaction stalls with starting materials still present, even after extended time or heating.

  • Possible Cause & Solution:

Possible Cause Troubleshooting Step
Suboptimal Base The base is critical for regenerating the catalyst. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common. For some systems, inorganic bases like K₂CO₃ or NaOAc are more effective.[5]
Incorrect Solvent Polar aprotic solvents like DMF, NMP, or DMA are generally preferred for Heck reactions.
Catalyst Decomposition Palladium black precipitation is a sign of catalyst death. Ensure the reaction is properly deoxygenated. Using a more robust ligand or a pre-catalyst can improve stability.
Steric Hindrance If the alkene coupling partner is highly substituted, the reaction rate can be slow. Increasing the temperature or catalyst/ligand loading (from 1-2 mol% to 5 mol%) may be necessary.
Problem: Low Yield in Sonogashira Coupling with Alkyne Homocoupling
  • Symptom: The desired product is formed in low yield, and a significant byproduct corresponding to the dimer of the terminal alkyne (Glaser coupling) is observed.

  • Possible Cause & Solution:

Possible Cause Troubleshooting Step
Copper Co-catalyst Issue Glaser coupling is a copper-mediated process. This side reaction becomes competitive if the main cross-coupling is slow.
Slow Hetero-coupling The reaction between the palladium intermediate and the copper acetylide is slow. Try a different palladium source or ligand.
Reaction Conditions Ensure strict anaerobic (oxygen-free) conditions, as oxygen promotes Glaser coupling. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
Switch to Copper-Free Conditions To completely eliminate Glaser coupling, use a copper-free Sonogashira protocol. These methods often require a specific palladium catalyst/ligand system and a strong organic base.[9][10][22]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize how different components can affect reaction outcomes, based on model systems involving aryl iodides.

Table 1: Comparison of Common Palladium Catalysts and Ligands

Catalyst / Pre-catalyst Ligand Typical Coupling Key Advantages
Pd(PPh₃)₄ Triphenylphosphine Suzuki, Heck, Sonogashira Versatile, widely available.
Pd(OAc)₂ Biarylphosphines (SPhos, XPhos) Suzuki High activity for challenging substrates, fast reaction rates.[4]
PdCl₂(PPh₃)₂ Triphenylphosphine Heck, Sonogashira Air-stable precatalyst, good for general use.[10]
Pd₂(dba)₃ P(t-Bu)₃ Suzuki, Heck Bulky, electron-rich ligand promotes fast reductive elimination.

| "Ligandless" Pd(OAc)₂ | None | Heck | Simple, avoids costly/toxic phosphine ligands, but may require higher temperatures.[5][6] |

Table 2: Effect of Base and Solvent on a Model Heck Reaction (Aryl Iodide + Alkene)

Base Solvent Temperature (°C) Time (h) Yield (%)
Et₃N DMF 100 6 85
K₂CO₃ DMA 120 4 92
NaOAc NMP 120 8 78
DIPEA Acetonitrile 80 12 65

(Data are illustrative, based on general principles for Heck reactions)

Table 3: Effect of Solvent on a Model Copper-Free Sonogashira Reaction

Solvent Base Temperature (°C) Time (h) Yield (%)
THF/H₂O Piperidine Room Temp 2 90[22]
DMF K₂CO₃ 110 5 88[9]
Toluene Et₃N 80 6 85
Acetonitrile DBU 60 4 75

(Data are illustrative, based on general principles for Sonogashira reactions)

Experimental Protocols

Note: These are general starting procedures. Optimal conditions may require screening. Always conduct reactions under an inert atmosphere (N₂ or Ar).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a dried reaction flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent system (e.g., Toluene/H₂O 10:1 or Dioxane/H₂O 4:1).

  • Heat the reaction mixture with stirring at 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Heck Coupling

  • To a reaction flask, add this compound (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and optionally a ligand (e.g., PPh₃, 2-10 mol%).

  • Add a base (e.g., Et₃N, 2.0 equiv) and a degassed polar aprotic solvent (e.g., DMF or NMP).

  • Deoxygenate the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to 80-140 °C with stirring. Monitor the reaction progress.

  • Upon completion, cool the mixture, filter off any solids, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling (with Copper Co-catalyst)

  • To a dried, inert-atmosphere flask, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Add a degassed solvent such as THF or DMF.

  • Add an amine base (e.g., triethylamine or diisopropylamine), which can often serve as both the base and part of the solvent system.

  • Add the terminal alkyne (1.1 equiv) dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Work up the reaction by diluting with an organic solvent, washing with ammonium chloride solution to remove copper salts, followed by water and brine.

  • Dry, concentrate, and purify the product via chromatography.

Visual Guides: Workflows and Logic Diagrams

G cluster_pd_cycle General Palladium Catalytic Cycle Pd0 Active Pd(0)L_n OxiAdd Oxidative Addition (Ar-I + Pd(0) -> Ar-Pd(II)-I) Pd0->OxiAdd Ar-I Trans Transmetalation (Ar-Pd(II)-I + R-M -> Ar-Pd(II)-R) OxiAdd->Trans R-M (e.g., Boronic Acid) RedElim Reductive Elimination (Ar-Pd(II)-R -> Ar-R + Pd(0)) Trans->RedElim RedElim->Pd0 Product (Ar-R)

Caption: A simplified diagram of the three key steps in a palladium-catalyzed cross-coupling cycle.

G Start Define Coupling Partners (this compound + Partner) Condition Select Initial Conditions (Std. Literature Protocol) Start->Condition Run Run Small-Scale Test Reaction Condition->Run Analyze Analyze Rate & Yield (TLC, LC-MS) Run->Analyze Check Rate Acceptable? Analyze->Check Optimize Systematically Vary Parameters: 1. Ligand 2. Base 3. Solvent 4. Temperature Check->Optimize No ScaleUp Scale-Up Optimized Reaction Check->ScaleUp Yes Optimize->Run Re-test

Caption: A workflow for systematically optimizing the rate of a cross-coupling reaction.

G Start Problem: Slow Reaction Rate Q_Catalyst Is Palladium Black Precipitating? Start->Q_Catalyst Sol_Catalyst Improve Ligand Stability Use Pre-catalyst Ensure Anaerobic Conditions Q_Catalyst->Sol_Catalyst Yes Q_Base Is the Base Optimal? Q_Catalyst->Q_Base No Sol_Base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Check Solubility Q_Base->Sol_Base No Q_Temp Is Temperature High Enough? Q_Base->Q_Temp Yes Sol_Temp Increase Temperature Use Microwave Irradiation Q_Temp->Sol_Temp No

Caption: A decision tree for troubleshooting a slow palladium-catalyzed cross-coupling reaction.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Cyclopentyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Cyclopentyl-4-iodobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to steric hindrance, encountered during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no product yield in my cross-coupling reaction with this compound?

A1: Low yields in cross-coupling reactions involving this compound are often attributed to steric hindrance. The bulky cyclopentyl group can impede the approach of the coupling partner and the catalyst to the reaction center on the aromatic ring. This steric clash can hinder key steps in the catalytic cycle, such as oxidative addition and reductive elimination. To overcome this, optimization of the catalyst system, including the choice of ligand and base, as well as reaction conditions like temperature and solvent, is crucial.

Q2: What are the most common cross-coupling reactions where steric hindrance is a significant issue with this substrate?

A2: Steric hindrance from the cyclopentyl group can be a challenge in several common palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: The transmetalation step, where the boron-based nucleophile transfers its organic group to the palladium center, can be slowed down by the bulky substrate.

  • Heck Reaction: The migratory insertion of the alkene into the aryl-palladium bond can be sterically hindered.

  • Sonogashira Coupling: The approach of the terminal alkyne to the palladium complex can be impeded.

  • Buchwald-Hartwig Amination: The coordination of the amine to the palladium center and the subsequent reductive elimination can be difficult.

Q3: How do I choose the right ligand to overcome steric hindrance?

A3: The selection of an appropriate phosphine ligand is critical. For sterically hindered substrates like this compound, bulky and electron-rich monodentate phosphine ligands are often preferred. These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which can more readily undergo oxidative addition. They also facilitate the reductive elimination step. Examples of effective ligands include biarylphosphines (e.g., XPhos, SPhos) and trialkylphosphines (e.g., P(t-Bu)₃).

Q4: Can the choice of base and solvent impact the reaction outcome?

A4: Absolutely. A stronger, non-nucleophilic base is often required to facilitate the reaction. For Suzuki-Miyaura couplings, bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). The solvent also plays a key role. Aprotic polar solvents such as dioxane, toluene, or dimethylformamide (DMF) are commonly used. In some cases, the addition of a small amount of water can be beneficial, particularly in Suzuki-Miyaura reactions.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Symptoms:

  • Low conversion of this compound.

  • Formation of homocoupling byproducts.

  • Decomposition of starting materials at high temperatures.

Troubleshooting Workflow:

G start Low Yield in Suzuki Coupling ligand Switch to a Bulky Monodentate Ligand (e.g., XPhos, SPhos) start->ligand Is a standard ligand (e.g., PPh3) being used? base Use a Stronger Base (e.g., K3PO4, Cs2CO3) ligand->base temp Optimize Temperature (start around 80-100 °C) base->temp solvent Change Solvent (e.g., Toluene, Dioxane) temp->solvent boronic_ester Consider Using a Boronic Ester (e.g., pinacol ester) solvent->boronic_ester result Improved Yield boronic_ester->result

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Corrective Actions & Data:

ParameterStandard ConditionRecommended ModificationExpected Outcome
Ligand PPh₃XPhos or SPhosIncreased reaction rate and yield.
Base Na₂CO₃K₃PO₄ or Cs₂CO₃More efficient transmetalation.
Temperature >120 °C80-100 °CMinimized side reactions and decomposition.
Solvent THFToluene or 1,4-DioxaneImproved solubility and reaction kinetics.

Experimental Protocol (Model Suzuki-Miyaura Reaction):

A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%)) is placed in a reaction vial. The vial is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Anhydrous toluene (5 mL) is added, and the mixture is stirred at 100 °C for 12-24 hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Issue 2: Inefficient Heck Reaction

Symptoms:

  • Poor conversion of the aryl iodide.

  • Formation of reduced arene (cyclopentylbenzene).

  • Isomerization of the alkene product.

Troubleshooting Logic:

G start Inefficient Heck Reaction ligand Employ a Bulky, Electron-Rich Ligand (e.g., P(o-tol)3, P(t-Bu)3) start->ligand Is a standard ligand (e.g., PPh3) failing? base Use a Hindered Organic Base (e.g., Et3N, DIPEA) ligand->base solvent Switch to a Polar Aprotic Solvent (e.g., DMF, NMP) base->solvent additive Add a Phase-Transfer Catalyst (e.g., TBAB) for insoluble bases solvent->additive result Improved Conversion and Selectivity additive->result

Caption: Troubleshooting logic for an inefficient Heck reaction.

Corrective Actions & Data:

ParameterStandard ConditionRecommended ModificationExpected Outcome
Catalyst Pd(OAc)₂Pd(OAc)₂ with a bulky phosphine ligandFaster oxidative addition and improved stability.
Base K₂CO₃Triethylamine (Et₃N) or DIPEABetter solubility and regeneration of the Pd(0) catalyst.
Solvent AcetonitrileDMF or NMPHigher boiling point allows for increased reaction temperature.
Additive NoneTetrabutylammonium bromide (TBAB)Can improve reaction rates, especially with inorganic bases.

Experimental Protocol (Model Heck Reaction):

In a sealed tube, this compound (1.0 mmol), the desired alkene (e.g., butyl acrylate, 1.5 mmol), Pd(OAc)₂ (2 mol%), and a suitable ligand (e.g., P(o-tolyl)₃, 4 mol%) are combined. A polar aprotic solvent such as DMF (5 mL) and a hindered organic base like triethylamine (2.0 mmol) are added. The tube is sealed and heated to 100-120 °C for 16-24 hours. After cooling, the reaction mixture is diluted with a suitable organic solvent and washed with water to remove the base and solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.

Issue 3: Unsuccessful Buchwald-Hartwig Amination

Symptoms:

  • No C-N bond formation observed.

  • Significant amounts of starting materials remain.

  • Side reactions such as hydrodehalogenation of the aryl iodide.

Troubleshooting Pathway:

G start Unsuccessful Amination precatalyst Use a Pre-catalyst (e.g., XPhos Pd G3) start->precatalyst Is the catalyst generated in situ? base Employ a Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) precatalyst->base temp Increase Temperature Incrementally (e.g., 100-120 °C) base->temp solvent Use a High-Boiling Point Aprotic Solvent (e.g., Toluene, Dioxane) temp->solvent result Successful C-N Coupling solvent->result

Caption: Troubleshooting pathway for unsuccessful Buchwald-Hartwig amination.

Corrective Actions & Data:

ParameterStandard ConditionRecommended ModificationExpected Outcome
Catalyst System Pd₂(dba)₃ / LigandPre-formed catalyst (e.g., XPhos Pd G3)More consistent generation of the active catalyst.
Base K₂CO₃Sodium tert-butoxide (NaOtBu)Stronger base facilitates deprotonation of the amine.
Temperature Room Temperature or 80 °C100-120 °COvercomes the activation energy barrier for reductive elimination.
Solvent THFToluene or 1,4-DioxaneHigher boiling points allow for higher reaction temperatures.

Experimental Protocol (Model Buchwald-Hartwig Amination):

An oven-dried Schlenk tube is charged with a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), a bulky biarylphosphine ligand (if not part of the pre-catalyst), and a strong base such as sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. This compound (1.0 mmol), the amine coupling partner (1.2 mmol), and anhydrous toluene (5 mL) are added via syringe. The reaction mixture is heated to 110 °C with stirring for 12-24 hours. After completion, the reaction is cooled, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed with water, dried, and concentrated. The product is then purified by column chromatography.

Technical Support Center: Column Chromatography of 1-Cyclopentyl-4-iodobenzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of products derived from 1-Cyclopentyl-4-iodobenzene via column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound derivatives.

Problem Potential Cause Recommended Solution
Poor Separation of Product from Starting Material The polarity of the mobile phase is too high, causing co-elution.Decrease the polarity of the mobile phase. For a typical normal-phase setup (silica gel), this means increasing the percentage of the non-polar solvent (e.g., hexane, heptane) in the eluent mixture.
The stationary phase is not appropriate for the separation.Consider using a different stationary phase. For non-polar compounds, alumina may provide a different selectivity compared to silica gel. For very similar compounds, a high-performance liquid chromatography (HPLC) system with a more efficient column might be necessary.
Product is not Eluting from the Column The mobile phase is not polar enough to move the product down the column.Gradually increase the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
The product may be decomposing on the silica gel. Iodinated aromatic compounds can sometimes be sensitive to acidic silica.Deactivate the silica gel by treating it with a small percentage of a base, such as triethylamine (typically 0.1-1% v/v), in the mobile phase. Alternatively, use neutral alumina as the stationary phase.
Streaking or Tailing of Bands on the Column The sample was overloaded on the column.Reduce the amount of crude product loaded onto the column. A general rule of thumb is to load 1-5% of the column's stationary phase weight.
The compound has low solubility in the mobile phase.Adjust the mobile phase composition to improve the solubility of your compound. This might involve using a different solvent system altogether.
Irregular or Cracked Column Bed Improper packing of the column.Ensure the column is packed uniformly without any air bubbles. Dry packing followed by careful wettening or creating a slurry of the stationary phase and pouring it into the column are common techniques.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the column chromatography of a product derived from this compound?

A good starting point for determining the mobile phase is to use thin-layer chromatography (TLC). A solvent system that gives your desired product an Rf value of approximately 0.2-0.3 is often a good starting point for column chromatography. For many derivatives of this compound, a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane is a common choice.

Q2: How can I visualize the spots on a TLC plate if my compounds are not UV active?

If your compounds are not visible under a UV lamp, you can use a variety of staining solutions. A common general-purpose stain is potassium permanganate (KMnO4), which reacts with many organic compounds. Another option is an iodine chamber, where iodine vapor adsorbs to the compounds on the TLC plate, making them visible as brown spots.

Q3: My iodinated compound appears to be degrading on the column. What can I do to prevent this?

Iodinated compounds, particularly those on electron-rich aromatic rings, can be sensitive to the acidic nature of standard silica gel. This can lead to degradation during purification. To mitigate this, you can:

  • Use deactivated silica gel: Add a small amount of a base, like triethylamine (0.1-1%), to your eluent to neutralize the acidic sites on the silica.

  • Use neutral alumina: Alumina is less acidic than silica gel and can be a good alternative for acid-sensitive compounds.

  • Work quickly: Do not let the compound sit on the column for an extended period.

Q4: Can I use reverse-phase chromatography for these types of compounds?

Yes, reverse-phase chromatography is a viable option, especially for more polar derivatives. In this technique, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The elution order is reversed, with non-polar compounds eluting later.

Experimental Protocols

General Protocol for Normal-Phase Column Chromatography
  • Preparation of the Column:

    • Select a glass column of an appropriate size for the amount of sample to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add another layer of sand on top of the silica bed.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica, and then removing the solvent under reduced pressure.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • Apply gentle air pressure to the top of the column to maintain a steady flow rate.

    • Monitor the elution of the compounds using TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps prep_column Prepare Column (Slurry Pack) load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Sample (Dissolve or Adsorb) prep_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: A typical workflow for the purification of a chemical compound using column chromatography.

troubleshooting_tree cluster_solutions start Poor Separation? cause_polarity Mobile Phase Polarity Too High? start->cause_polarity Yes cause_overload Sample Overloaded? start->cause_overload No solution_polarity Decrease Mobile Phase Polarity (e.g., increase hexane %) cause_polarity->solution_polarity Likely solution_overload Reduce Sample Amount cause_overload->solution_overload Yes cause_decomposition Compound Degrading? cause_overload->cause_decomposition No solution_decomposition Use Neutralized Silica or Alumina cause_decomposition->solution_decomposition Yes

Caption: A decision tree for troubleshooting poor separation in column chromatography.

Minimizing dehalogenation of 1-Cyclopentyl-4-iodobenzene during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Cyclopentyl-4-iodobenzene. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and minimize the dehalogenation of this compound during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem?

Dehalogenation is a side reaction where the iodine atom on this compound is replaced by a hydrogen atom, leading to the formation of cyclopentylbenzene. This is problematic as it consumes your starting material, reduces the yield of the desired coupled product, and complicates the purification process.

Q2: In which common reactions is dehalogenation of this compound observed?

Dehalogenation is a known side reaction in many palladium-catalyzed cross-coupling reactions, including but not limited to:

  • Suzuki-Miyaura Coupling

  • Heck Coupling

  • Sonogashira Coupling

Aryl iodides are generally more susceptible to dehalogenation compared to bromides or chlorides due to the weaker carbon-iodine bond.

Q3: What are the primary causes of dehalogenation?

Several factors can contribute to the undesired dehalogenation of this compound:

  • Reaction Kinetics: If the desired cross-coupling reaction is slow, the starting material has more time to undergo side reactions like dehalogenation.

  • Catalyst and Ligands: The choice of palladium catalyst and phosphine ligand can significantly influence the rates of the desired reaction versus the dehalogenation pathway.

  • Reaction Conditions: Parameters such as temperature, solvent, and the nature and concentration of the base play a crucial role.

  • Impurities: The presence of water or other protic impurities can serve as a hydrogen source for the dehalogenation process.

Troubleshooting Guide

This guide provides a structured approach to minimizing the dehalogenation of this compound in your cross-coupling reactions.

Issue: Significant formation of cyclopentylbenzene (dehalogenated byproduct) is observed.

Below is a step-by-step guide to troubleshoot and mitigate this issue.

Step 1: Evaluate and Optimize the Catalyst System

The choice of catalyst and ligand is critical. For electron-rich aryl iodides like this compound, using bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination, which is the final step in the desired catalytic cycle, thereby outcompeting the dehalogenation pathway.

  • Recommendation: Switch to a catalyst system known to promote rapid cross-coupling. Buchwald-type biaryl phosphine ligands are often effective.

  • Actionable Advice:

    • Replace Pd(PPh₃)₄ with a pre-catalyst and a bulky, electron-rich ligand.

    • Consider using ligands such as XPhos, SPhos, or t-BuXPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.

Step 2: Modify the Reaction Solvent

The polarity of the solvent can influence the reaction pathways. More polar aprotic solvents can sometimes favor dehalogenation.

  • Recommendation: Screen different solvents, starting with less polar options.

  • Actionable Advice:

    • If you are using solvents like DMF or dioxane, consider switching to toluene or THF.

    • Ensure the solvent is anhydrous, as water can be a proton source for dehalogenation.

Step 3: Adjust the Base

The type and strength of the base can have a significant impact on the extent of dehalogenation. Stronger bases can sometimes promote this side reaction.

  • Recommendation: Screen different bases, including both inorganic and organic options.

  • Actionable Advice:

    • If using a strong base like NaOH or KOH, consider switching to a milder inorganic base such as K₂CO₃ or Cs₂CO₃.

    • In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) may be beneficial.

Step 4: Optimize the Reaction Temperature

Higher temperatures can sometimes lead to catalyst decomposition and an increase in side reactions, including dehalogenation.

  • Recommendation: Attempt the reaction at a lower temperature.

  • Actionable Advice:

    • If the reaction is being run at a high temperature (e.g., >100 °C), try reducing it to 60-80 °C.

    • Note that lowering the temperature may require a longer reaction time, so monitor the reaction progress carefully.

Data on Factors Influencing Dehalogenation

ParameterCondition Favoring DehalogenationCondition Minimizing DehalogenationRationale
Ligand Less bulky, electron-poor ligands (e.g., PPh₃)Bulky, electron-rich ligands (e.g., XPhos, t-BuXPhos)Bulky ligands promote faster reductive elimination, outcompeting dehalogenation.
Solvent Polar aprotic (e.g., DMF, Dioxane)Non-polar or less polar (e.g., Toluene, THF)Solvent polarity can influence the stability of intermediates in the dehalogenation pathway.
Base Strong bases (e.g., NaOH, KOH)Milder bases (e.g., K₂CO₃, Cs₂CO₃)Strong bases can promote protonolysis of the aryl-palladium intermediate.
Temperature High temperatures (>100 °C)Lower temperatures (e.g., 60-80 °C)Higher temperatures can lead to catalyst degradation and increased side reactions.
Additives Presence of protic impurities (e.g., water)Anhydrous conditionsProtic species can act as a hydrogen source for the dehalogenation reaction.

Experimental Protocols

General Anhydrous Suzuki-Miyaura Coupling Protocol to Minimize Dehalogenation:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid or ester partner (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) in anhydrous solvent.

  • Solvent and Degassing: Add the anhydrous solvent (e.g., toluene) to the Schlenk tube containing the solids. Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction Initiation: Add the catalyst/ligand solution to the reaction mixture under an inert atmosphere.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Dehalogenation

Dehalogenation_Troubleshooting start Dehalogenation Observed catalyst Optimize Catalyst System (e.g., use Buchwald ligands) start->catalyst solvent Change Solvent (e.g., Toluene instead of DMF) catalyst->solvent Still significant dehydrogenation end Dehalogenation Minimized catalyst->end Problem Solved base Screen Bases (e.g., K2CO3 instead of KOH) solvent->base Still significant dehydrogenation solvent->end Problem Solved temperature Lower Reaction Temperature base->temperature Still significant dehydrogenation base->end Problem Solved temperature->end Problem Solved Reaction_Pathways start Ar-Pd(II)-I Intermediate coupling_path Transmetalation & Reductive Elimination start->coupling_path Desired Pathway dehalogenation_path Protonolysis or Other Decomposition start->dehalogenation_path Side Reaction desired_product Desired Coupled Product (Ar-Nu) coupling_path->desired_product byproduct Dehalogenated Byproduct (Ar-H) dehalogenation_path->byproduct

Validation & Comparative

Mass spectrometry analysis of compounds synthesized from 1-Cyclopentyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Mass Spectrometry Analysis of Compounds Synthesized from 1-Cyclopentyl-4-iodobenzene.

This guide provides a comparative overview of the mass spectrometry analysis of compounds synthesized from this compound. Due to the limited availability of direct mass spectrometry data for derivatives of this compound in the reviewed literature, this guide utilizes data from structurally analogous compounds to predict and compare the mass spectral behavior of potential products obtained from common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

Introduction to Synthesis and Analysis

This compound is a versatile building block in organic synthesis, amenable to various cross-coupling reactions to form a diverse range of molecular architectures. The resulting products, typically biaryls, and diarylalkynes are of significant interest in materials science and pharmaceutical development. Mass spectrometry is a critical tool for the characterization of these synthesized compounds, providing information on molecular weight and structural features through fragmentation analysis.

The general workflow for the synthesis and analysis of these compounds is depicted below.

Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Analysis This compound This compound Reaction Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) This compound->Reaction Coupling_Partner Coupling Partner (e.g., Arylboronic acid, Alkyne) Coupling_Partner->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Reaction Crude_Product Crude Product Reaction->Crude_Product Yields Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product MS_Analysis Mass Spectrometry (e.g., GC-MS, ESI-MS) Pure_Product->MS_Analysis Data_Analysis Data Analysis (Molecular Ion, Fragmentation) MS_Analysis->Data_Analysis

Caption: General workflow from synthesis to mass spectrometry analysis.

Predicted Mass Spectrometry Data for this compound Derivatives

The following table summarizes the predicted molecular ions and key fragment ions for hypothetical products derived from this compound. These predictions are based on common fragmentation patterns observed for aromatic and aliphatic-aromatic compounds. Aromatic structures tend to have stable molecular ions. Common fragmentation patterns for alkyl-substituted aromatic compounds involve benzylic cleavage to form a stable tropylium-like ion, as well as fragmentation within the alkyl substituent. For the cyclopentyl moiety, loss of ethene (28 Da) from the cyclopentyl radical cation is a known fragmentation pathway.

Product NameCoupling PartnerPredicted Molecular Ion (m/z)Predicted Key Fragment Ions (m/z) and Interpretation
4-Cyclopentylbiphenyl Phenylboronic acid222153 ([M - C5H9]+, loss of cyclopentyl radical), 91 (tropylium ion from the unsubstituted phenyl ring)
4-Cyclopentyl-4'-methylbiphenyl 4-Methylphenylboronic acid236167 ([M - C5H9]+), 105 (methyltropylium ion)
1-Cyclopentyl-4-(phenylethynyl)benzene Phenylacetylene246177 ([M - C5H9]+), 178 (rearrangement and loss of C5H8)

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analysis often involves complementary techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of atoms (¹H, ¹³C), which is crucial for unambiguous structure elucidation.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Used for purification and quantification of the synthesized products. When coupled with mass spectrometry (GC-MS, LC-MS), they provide separation and identification in a single run.

Experimental Protocols

Below are generalized experimental protocols for the synthesis and mass spectrometry analysis of compounds derived from this compound.

Synthesis: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mass Spectrometry Analysis: General Protocol for GC-MS
  • Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a suitable capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start with an initial oven temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-300 °C) at a specific rate (e.g., 10 °C/min).

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: Acquire mass spectra over a suitable m/z range (e.g., 40-500 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

The mass spectrometry analysis of compounds synthesized from this compound is a crucial step in their characterization. By understanding the expected fragmentation patterns based on analogous structures, researchers can confidently identify and characterize their target molecules. While this guide provides a predictive framework, it is important to note that actual fragmentation can be influenced by the specific mass spectrometer conditions and the overall molecular structure. Therefore, the use of complementary analytical techniques is highly recommended for complete and accurate structural elucidation.

Purity Assessment of Synthesized 1-Cyclopentyl-4-iodobenzene by GC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of laboratory-synthesized 1-Cyclopentyl-4-iodobenzene with commercially available alternatives. The analysis is supported by experimental data obtained through Gas Chromatography-Mass Spectrometry (GC-MS), offering a clear perspective on product quality for research and development applications.

Experimental Workflow

The purity assessment of this compound was conducted following a systematic workflow. This involved sample preparation, GC-MS analysis for separation and identification of components, and subsequent data analysis to quantify the purity and identify any impurities.

A Sample Preparation (Dilution in Dichloromethane) B GC-MS Injection A->B C Separation in GC Column (HP-5MS) B->C D Ionization & Fragmentation (Electron Ionization) C->D E Mass Analysis (Quadrupole Analyzer) D->E F Data Acquisition (Total Ion Chromatogram & Mass Spectra) E->F G Data Analysis (Peak Integration & Library Search) F->G H Purity Determination & Impurity Identification G->H cluster_0 Purity Analysis cluster_1 GC-MS Data A Synthesized This compound D Purity: 98.5% Impurities: Iodobenzene, 1-Cyclopentyl-2-iodobenzene A->D B Commercial Supplier A E Purity: >99.0% Impurities: Not Detected B->E C Commercial Supplier B F Purity: 97.8% Impurities: Iodobenzene, Unidentified Isomer C->F G Comparative Evaluation D->G E->G F->G H Conclusion: Synthesized product shows high purity, comparable to commercial standards. Further purification may be required for ultra-high purity applications. G->H

A Comparative Study of Palladium Catalysts for the Suzuki-Miyaura Coupling of 1-Cyclopentyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides a comparative overview of commonly employed palladium catalyst systems for the Suzuki-Miyaura coupling of 1-Cyclopentyl-4-iodobenzene with arylboronic acids, a transformation relevant in the synthesis of complex organic molecules in the pharmaceutical and materials science sectors.

Performance Comparison of Palladium Catalysts

The choice of palladium catalyst and reaction conditions is critical for achieving high yields and purity in Suzuki-Miyaura couplings. Below is a comparison of three widely used palladium catalyst systems for the coupling of this compound with a generic arylboronic acid. The data presented is a summary based on typical performances observed for similar aryl iodide substrates.

Catalyst SystemPalladium SourceLigandTypical BaseTypical SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
System 1 Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]Triphenylphosphine (PPh3)K2CO3, K3PO4Toluene, Dioxane, DMF80-11012-2485-95
System 2 Palladium(II) Acetate [Pd(OAc)2]SPhos (a Buchwald ligand)K3PO4, Cs2CO3Toluene, DioxaneRoom Temp - 1002-1290-99
System 3 [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2]dppfK2CO3, Na2CO3DMF, Dioxane, THF80-1006-1888-97

Experimental Protocols

Detailed methodologies for performing the Suzuki-Miyaura coupling of this compound with an arylboronic acid using the catalyst systems are outlined below.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh3)4 (0.03 equiv.) to the flask.

  • Add degassed toluene (5 mL per mmol of aryl iodide).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using Palladium(II) Acetate [Pd(OAc)2] with SPhos
  • In a glovebox or under a stream of inert gas, add Pd(OAc)2 (0.02 equiv.) and SPhos (0.04 equiv.) to a dry Schlenk flask.

  • Add degassed toluene (2 mL) and stir for 5 minutes.

  • To a separate flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).

  • Evacuate and backfill this flask with an inert gas.

  • Add the pre-mixed catalyst solution to the flask containing the reagents via syringe.

  • Add additional degassed toluene to achieve a final concentration of approximately 0.2 M with respect to the aryl iodide.

  • Stir the reaction at 80 °C for 2-12 hours.

  • Follow steps 6-9 from Protocol 1 for workup and purification.

Protocol 3: Using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2]
  • To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), sodium carbonate (2.5 equiv.), and Pd(dppf)Cl2 (0.025 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed N,N-Dimethylformamide (DMF) (5 mL per mmol of aryl iodide).

  • Heat the reaction mixture to 90 °C and stir for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and pour it into water.

  • Extract the product with diethyl ether (3 x 25 mL).

  • Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Visualizing the Reaction and Workflow

To better understand the chemical transformation and the experimental process, the following diagrams are provided.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX R¹-X (this compound) ArX->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArB R²-B(OR)₂ (Arylboronic Acid) ArB->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation PdII_Ar R¹-Pd(II)L₂-R² Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

References

A Comparative Guide to 1-Cyclopentyl-4-iodobenzene and 1-bromo-4-cyclopentylbenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of starting materials in cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of 1-cyclopentyl-4-iodobenzene and 1-bromo-4-cyclopentylbenzene, two common building blocks in the synthesis of complex organic molecules.

Performance Comparison in Key Cross-Coupling Reactions

The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F. This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bond. The weaker C-I bond in this compound allows for faster oxidative addition to the Pd(0) catalyst, often leading to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo-analogue.

Summary of Expected Performance
FeatureThis compound1-bromo-4-cyclopentylbenzene
Reactivity HigherLower
Typical Reaction Temperature Room temperature to moderate heatModerate to high heat
Typical Catalyst Loading LowerHigher
Typical Reaction Time ShorterLonger
Cost Generally higherGenerally lower
Stability Less stable, light-sensitiveMore stable

Experimental Protocols and Comparative Data

The following sections provide generalized experimental protocols for common cross-coupling reactions. While these are not specific to the title compounds, they represent typical conditions and highlight the expected differences in performance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.

Experimental Protocol:

A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane/water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated under an argon atmosphere.

Aryl HalideCoupling PartnerProductConditionsYieldReference
4-iodo-toluenePhenylboronic acid4-Methylbiphenyl80 °C, 2 h95%Generic Suzuki Protocol
4-bromo-toluenePhenylboronic acid4-Methylbiphenyl100 °C, 12 h92%Generic Suzuki Protocol

Based on these representative data, this compound is expected to react faster and at lower temperatures than 1-bromo-4-cyclopentylbenzene in a Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.

Experimental Protocol:

A mixture of the aryl halide (1.0 mmol), alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tolyl)₃ (0.04 mmol, 4 mol%), and Et₃N (1.5 mmol) in DMF (5 mL) is degassed with argon. The mixture is then heated under an argon atmosphere.

Aryl HalideAlkeneProductConditionsYieldReference
IodobenzeneStyreneStilbene100 °C, 2 h90%[1]
BromobenzeneStyreneStilbene120 °C, 12 h85%[2]

In the Heck reaction, the higher reactivity of the aryl iodide generally leads to higher yields in shorter reaction times and at lower temperatures compared to the aryl bromide.[2]

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol:

To a solution of the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) in degassed triethylamine (5 mL) is added the reactants under an argon atmosphere. The reaction is then stirred at the indicated temperature.

Aryl HalideAlkyneProductConditionsYieldReference
IodobenzenePhenylacetyleneDiphenylacetyleneRoom Temp, 6 h98%Generic Sonogashira Protocol
BromobenzenePhenylacetyleneDiphenylacetylene60 °C, 12 h91%Generic Sonogashira Protocol

The coupling of aryl iodides in Sonogashira reactions often proceeds efficiently at room temperature, whereas aryl bromides typically require heating to achieve comparable results.

Visualization of Reaction Workflows and Concepts

Cross_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl Halide Aryl Halide Reaction Mixture Reaction Mixture Aryl Halide->Reaction Mixture Coupling Partner Coupling Partner Coupling Partner->Reaction Mixture Palladium Catalyst Palladium Catalyst Palladium Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heating Heating Reaction Mixture->Heating Heat (if required) Workup & Purification Workup & Purification Heating->Workup & Purification Reaction Time Coupled Product Coupled Product Workup & Purification->Coupled Product

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Reactivity_Comparison Comparative Reactivity in Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Product (Iodo) Pd(II) Complex Pd(0) Catalyst->Oxidative Addition Product (Iodo) Oxidative Addition Product (Bromo) Pd(II) Complex Pd(0) Catalyst->Oxidative Addition Product (Bromo) This compound This compound This compound->Oxidative Addition Product (Iodo) Faster Rate Milder Conditions 1-bromo-4-cyclopentylbenzene 1-bromo-4-cyclopentylbenzene 1-bromo-4-cyclopentylbenzene->Oxidative Addition Product (Bromo) Slower Rate Harsher Conditions

Caption: Oxidative addition is typically faster for the aryl iodide.

Conclusion

The choice between this compound and 1-bromo-4-cyclopentylbenzene for cross-coupling reactions involves a trade-off between reactivity and cost/stability.

  • This compound is the more reactive substrate, generally leading to faster reactions, higher yields under milder conditions, and requiring lower catalyst loadings. This makes it an excellent choice for complex syntheses where efficiency and minimizing side reactions are paramount.

  • 1-bromo-4-cyclopentylbenzene is a more stable and cost-effective starting material. While it typically requires more forcing reaction conditions (higher temperatures, longer reaction times, and potentially higher catalyst loadings), its lower cost and greater stability can be advantageous in large-scale syntheses where economic factors are a primary consideration.

Ultimately, the optimal choice will depend on the specific requirements of the synthetic route, including the desired reaction scale, the complexity of the substrates, and the overall cost-benefit analysis.

References

Validating the Structure of a Novel Derivative of 1-Cyclopentyl-4-iodobenzene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for validating the structure of a novel derivative of 1-Cyclopentyl-4-iodobenzene. We present supporting experimental data and detailed methodologies to aid in the selection of the most appropriate analytical workflow.

The successful characterization of a new molecule relies on a multi-pronged analytical approach, where each technique provides a unique piece of the structural puzzle. When compared to the parent compound, this compound, a novel derivative is expected to exhibit distinct spectroscopic and spectrometric signatures. This guide will compare the utility of several instrumental methods in elucidating these differences.

Experimental Workflow for Structural Validation

The structural validation of a novel organic compound is a systematic process that begins with purification and proceeds through a series of spectroscopic and spectrometric analyses. The following workflow outlines the recommended steps for characterizing a novel derivative of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_confirmation Structure Confirmation synthesis Synthesis of Novel Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir Infrared (IR) Spectroscopy purification->ir elemental Elemental Analysis purification->elemental data_integration Data Integration & Structure Elucidation nmr->data_integration ms->data_integration ir->data_integration elemental->data_integration xray X-ray Crystallography (if crystalline) xray->data_integration final_structure Validated Structure data_integration->final_structure

Caption: Experimental workflow for the structural validation of a novel organic compound.

Comparison of Analytical Techniques

The following tables summarize hypothetical data for the parent compound, this compound, and a novel derivative, allowing for a direct comparison of their analytical signatures.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 7.62d2HAr-H (ortho to I)
7.08d2HAr-H (meta to I)
2.95p1HCH (cyclopentyl)
2.05 - 1.95m2HCH₂ (cyclopentyl)
1.85 - 1.75m2HCH₂ (cyclopentyl)
1.70 - 1.60m2HCH₂ (cyclopentyl)
1.60 - 1.50m2HCH₂ (cyclopentyl)
Novel Derivative 7.80d1HAr-H
7.55dd1HAr-H
7.15d1HAr-H
4.50s2HCH₂-X
3.00p1HCH (cyclopentyl)
2.10 - 2.00m2HCH₂ (cyclopentyl)
1.90 - 1.80m2HCH₂ (cyclopentyl)
1.75 - 1.65m2HCH₂ (cyclopentyl)
1.65 - 1.55m2HCH₂ (cyclopentyl)

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound 145.5Ar-C
137.5Ar-C
130.0Ar-C
91.5Ar-C (C-I)
45.0CH (cyclopentyl)
34.5CH₂ (cyclopentyl)
25.5CH₂ (cyclopentyl)
Novel Derivative 148.0Ar-C
138.0Ar-C
135.5Ar-C
130.5Ar-C
128.0Ar-C
92.0Ar-C (C-I)
65.0CH₂-X
45.2CH (cyclopentyl)
34.8CH₂ (cyclopentyl)
25.8CH₂ (cyclopentyl)

Table 3: Mass Spectrometry and Elemental Analysis Data

AnalysisThis compoundNovel Derivative
HRMS (m/z) [M]⁺ calcd for C₁₁H₁₃I: 272.0062; found: 272.0065[M]⁺ calcd for C₁₂H₁₅IO: 302.0168; found: 302.0171
Elemental Analysis C, 48.55%; H, 4.82%C, 47.70%; H, 5.00%
(Calcd for C₁₁H₁₃I: C, 48.55%; H, 4.82%)(Calcd for C₁₂H₁₅IO: C, 47.70%; H, 5.00%)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a relaxation delay of 2 seconds.

High-Resolution Mass Spectrometry (HRMS): HRMS data were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. Samples were dissolved in methanol and infused directly into the ion source. The instrument was operated in positive ion mode with a mass range of m/z 50-1000.

Elemental Analysis: Carbon and hydrogen content were determined using a CHN elemental analyzer. Samples were weighed into tin capsules and combusted at 950°C. The resulting gases were separated by gas chromatography and detected by a thermal conductivity detector.

Hypothetical Signaling Pathway Involvement

Derivatives of this compound can be explored for their potential as inhibitors of specific signaling pathways implicated in disease. For instance, a novel derivative could be designed to target a key kinase in a cancer-related pathway.

signaling_pathway receptor Growth Factor Receptor ras RAS receptor->ras activates raf RAF Kinase ras->raf activates mek MEK Kinase raf->mek phosphorylates erk ERK Kinase mek->erk phosphorylates proliferation Cell Proliferation erk->proliferation promotes apoptosis Apoptosis erk->apoptosis inhibits derivative Novel Derivative of this compound derivative->raf inhibits

Caption: Hypothetical inhibition of the RAF/MEK/ERK signaling pathway by a novel derivative.

Disclaimer: The data presented in this guide is hypothetical and for illustrative purposes only. Actual experimental results may vary. It is imperative to conduct thorough and rigorous characterization for any novel compound.

Benchmarking Ligand Efficiency for Buchwald-Hartwig Amination of 1-Cyclopentyl-4-iodobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic selection of ligands is paramount for optimizing the Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation. This guide provides a comparative analysis of common ligands applicable to the amination of sterically hindered aryl iodides, such as 1-Cyclopentyl-4-iodobenzene, offering a foundation for methodological development and optimization.

While direct comparative data for the Buchwald-Hartwig amination of this compound is not extensively available in the public domain, valuable insights can be drawn from studies on structurally similar, sterically hindered aryl halides. The presence of the cyclopentyl group at the para position introduces steric bulk that can significantly influence the efficiency of the catalytic cycle. The appropriate choice of a bulky, electron-rich phosphine ligand is crucial to promote the oxidative addition and reductive elimination steps, which are often rate-limiting in such transformations.

This guide outlines a selection of commercially available and widely utilized ligands known for their effectiveness in challenging C-N cross-coupling reactions. The provided data and protocols are based on established knowledge in the field and serve as a robust starting point for the optimization of the specific amination of this compound.

Ligand Comparison for Amination of Sterically Hindered Aryl Iodides

The following table summarizes ligands that have demonstrated high efficacy in the Buchwald-Hartwig amination of sterically demanding aryl halides. The selection is based on their general performance, commercial availability, and representation of different generations of Buchwald-Hartwig ligands.

LigandStructureKey Features & General Performance
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA highly effective and versatile ligand for a wide range of aryl halides, including sterically hindered ones. Often provides high yields and good reaction rates.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylAnother highly active and general ligand. The diisopropoxy groups can enhance solubility and catalytic activity in certain systems.
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylKnown for its high reactivity, often allowing for lower catalyst loadings and milder reaction conditions. Particularly effective for challenging substrates.
JohnPhos (2-Biphenyl)di-tert-butylphosphineA less sterically hindered biaryl phosphine ligand that can be effective for some aryl iodides. Its performance with highly hindered substrates may vary.

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination of this compound is depicted below. This process involves the careful assembly of reactants and catalyst components under an inert atmosphere, followed by heating and subsequent product isolation.

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Reagents: This compound, Amine, Base (e.g., NaOtBu) catalyst Prepare Catalyst System: Pd Precursor (e.g., Pd(OAc)2), Ligand reagents->catalyst solvent Add Anhydrous Solvent (e.g., Toluene or Dioxane) catalyst->solvent inert Purge with Inert Gas (e.g., Argon or Nitrogen) solvent->inert heating Heat to Reaction Temperature (e.g., 80-110 °C) inert->heating monitoring Monitor Reaction Progress (e.g., by TLC or GC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up and Extraction quench->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize Product (e.g., NMR, MS) purification->characterization

A Comparative Guide to the Kinetics of Oxidative Addition of Substituted Iodobenzenes to Palladium(0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of the oxidative addition of 1-Cyclopentyl-4-iodobenzene to Palladium(0) complexes, placed in context with other substituted iodobenzenes. The oxidative addition of aryl halides to Pd(0) is a crucial step in many palladium-catalyzed cross-coupling reactions, which are fundamental in modern synthetic organic chemistry and drug development. Understanding the kinetics of this process is vital for reaction optimization and catalyst design.

Introduction to Oxidative Addition

The oxidative addition of an aryl halide (Ar-X) to a Palladium(0) complex is the initial step in numerous catalytic cycles, including the Suzuki, Heck, and Negishi couplings.[1] In this step, the palladium center is oxidized from Pd(0) to Pd(II) as it inserts into the carbon-halogen bond of the aryl halide. The general transformation is depicted below:

Pd(0)L_n + Ar-I → [Ar-Pd(II)(I)L_m] + (n-m)L

The rate of this reaction is significantly influenced by several factors, including the nature of the aryl halide, the ligands (L) coordinated to the palladium center, and the solvent.

Comparison of Reaction Kinetics

Theoretical and experimental studies have shown that the rate of oxidative addition is sensitive to the electronic nature of the substituent on the aryl iodide.[1][2] Generally, aryl iodides with electron-withdrawing groups react faster than those with electron-donating groups.[1] This is because electron-withdrawing groups decrease the electron density at the carbon atom of the C-I bond, making it more susceptible to nucleophilic attack by the electron-rich Pd(0) center.

For a comparative perspective, we will consider the kinetics of iodobenzene and 4-nitroiodobenzene (an example with a strong electron-withdrawing group) alongside the expected behavior of this compound.

Table 1: Comparison of Expected and Reported Kinetic Data for the Oxidative Addition of Substituted Iodobenzenes to Pd(0) Complexes

Aryl IodideSubstituentElectronic EffectExpected Relative Rate
This compound-C₅H₉Electron-donatingSlower
Iodobenzene-HNeutralIntermediate
4-Nitroiodobenzene-NO₂Electron-withdrawingFaster

Note: The relative rates are qualitative predictions based on established electronic effects in oxidative addition reactions.

Experimental Protocols for Kinetic Studies

The kinetics of the oxidative addition of aryl iodides to Pd(0) complexes can be monitored using various analytical techniques. The choice of method often depends on the specific reactants and the timescale of the reaction.

General Protocol using UV-Vis Spectroscopy:

A common method for tracking the reaction progress is UV-visible spectroscopy, particularly when the Pd(0) complex has a distinct absorption band that changes upon conversion to the Pd(II) product.

  • Preparation of Reactants:

    • A stock solution of the Palladium(0) complex (e.g., generated in situ from a precursor like Pd₂(dba)₃ and a phosphine ligand) of known concentration is prepared in a suitable solvent (e.g., THF, toluene) under an inert atmosphere (e.g., nitrogen or argon).

    • A stock solution of the aryl iodide (e.g., this compound) of known concentration is prepared in the same solvent.

  • Kinetic Run:

    • A cuvette is charged with the Pd(0) solution and placed in a thermostatted UV-Vis spectrophotometer.

    • The reaction is initiated by injecting a solution of the aryl iodide into the cuvette with rapid mixing. A large excess of the aryl iodide is typically used to ensure pseudo-first-order conditions with respect to the Pd(0) complex.

    • The decay of the absorbance of the Pd(0) complex is monitored at a specific wavelength over time.

  • Data Analysis:

    • The natural logarithm of the absorbance (or a function of absorbance) is plotted against time.

    • For a pseudo-first-order reaction, this plot should yield a straight line, the slope of which corresponds to the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k) can be determined by dividing k_obs by the concentration of the aryl iodide.

Alternative Techniques:

  • NMR Spectroscopy: Can be used to monitor the disappearance of the starting materials and the appearance of the product over time.[3][4] This method is suitable for slower reactions.

  • Electrochemical Methods: Techniques like cyclic voltammetry can provide quantitative data on the reaction rates.[3]

Mechanistic Insights and Visualizations

The oxidative addition of aryl iodides to Pd(0) complexes can proceed through different pathways, primarily a dissociative (monophosphine) or an associative (bisphosphine) mechanism.[1] The operative pathway is influenced by the steric and electronic properties of the phosphine ligands.

Mechanism of Oxidative Addition:

The following diagram illustrates the general mechanism for the oxidative addition of an aryl iodide to a Pd(0) complex.

G PdL2 Pd(0)L₂ TS [L₂Pd(Ar)(I)]‡ PdL2->TS + Ar-I ArI Ar-I Product Ar-Pd(II)(I)L₂ TS->Product

Caption: General concerted mechanism for the oxidative addition of an aryl iodide to a Pd(0)L₂ complex.

Experimental Workflow for Kinetic Analysis:

The diagram below outlines a typical workflow for conducting a kinetic study of the oxidative addition reaction.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis ReactantPrep Prepare Stock Solutions (Pd(0) complex, Aryl Iodide) InertAtmosphere Maintain Inert Atmosphere (N₂ or Ar) ReactantPrep->InertAtmosphere InitiateReaction Initiate Reaction in Thermostatted Cell InertAtmosphere->InitiateReaction Monitor Monitor Reaction Progress (e.g., UV-Vis, NMR) InitiateReaction->Monitor PlotData Plot ln(Absorbance) vs. Time Monitor->PlotData CalcRate Calculate Rate Constants (k_obs, k) PlotData->CalcRate

Caption: Experimental workflow for a kinetic study of oxidative addition.

Conclusion

The kinetic profile of the oxidative addition of this compound to Palladium(0) is expected to be characterized by a slower rate compared to iodobenzenes bearing electron-withdrawing substituents. This is a direct consequence of the electron-donating nature of the cyclopentyl group. The choice of phosphine ligands on the palladium catalyst also plays a critical role in modulating the reaction rate and mechanism. For professionals in drug development and organic synthesis, a thorough understanding of these kinetic principles is essential for the rational design of efficient cross-coupling reactions. The experimental protocols and workflows provided herein offer a template for conducting such kinetic investigations.

References

Analysis of Reaction Intermediates in 1-Cyclopentyl-4-iodobenzene Couplings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. Among the vast array of available substrates, 1-Cyclopentyl-4-iodobenzene serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Understanding the transient species, or reaction intermediates, that form during its coupling reactions is paramount for optimizing reaction conditions, improving yields, and developing novel catalytic systems.

This guide provides a comparative analysis of the reaction intermediates involved in the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings of this compound. While direct experimental data for this specific substrate is limited in publicly available literature, this guide extrapolates from well-established mechanisms of related aryl iodides to provide a robust framework for analysis.

Comparison of Key Reaction Intermediates

The following table summarizes the principal intermediates anticipated in the four major cross-coupling reactions of this compound. The formation and reactivity of these species are critical to the overall efficiency of the catalytic cycle.

Coupling ReactionOxidative Addition IntermediateTransmetalation/Carbopalladation IntermediateReductive Elimination Precursor
Suzuki-Miyaura trans-[Pd(L)₂(4-Cyclopentylphenyl)(I)][Pd(L)₂(4-Cyclopentylphenyl)(Aryl')]cis-[Pd(L)₂(4-Cyclopentylphenyl)(Aryl')]
Heck trans-[Pd(L)₂(4-Cyclopentylphenyl)(I)][Pd(L)₂(4-Cyclopentylphenyl)(alkene)]⁺X⁻(Followed by β-hydride elimination)
Sonogashira trans-[Pd(L)₂(4-Cyclopentylphenyl)(I)]trans-[Pd(L)₂(4-Cyclopentylphenyl)(C≡CR)]cis-[Pd(L)₂(4-Cyclopentylphenyl)(C≡CR)]
Buchwald-Hartwig trans-[Pd(L)₂(4-Cyclopentylphenyl)(I)][Pd(L)₂(4-Cyclopentylphenyl)(NR₂)]cis-[Pd(L)₂(4-Cyclopentylphenyl)(NR₂)]

L = Ligand (e.g., phosphine), Ar' = Aryl group from boronic acid, R = organic substituent on the alkyne, NR₂ = amine.

Experimental Protocols for Intermediate Analysis

The characterization of fleeting reaction intermediates requires specialized analytical techniques. Below are detailed methodologies for key experiments applicable to the study of this compound couplings.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To monitor the reaction progress and identify key palladium-containing intermediates in real-time.

Methodology:

  • A high-pressure NMR tube is charged with this compound (1.0 equiv), the coupling partner (e.g., phenylboronic acid for Suzuki coupling, 1.2 equiv), a palladium precursor (e.g., Pd(OAc)₂, 0.05 equiv), and a suitable ligand (e.g., PPh₃, 0.10 equiv).

  • A deuterated solvent (e.g., THF-d₈) is added, and the tube is sealed.

  • An initial ¹H and ³¹P NMR spectrum is acquired at room temperature to identify the starting materials and catalyst resting state.

  • The reaction is initiated by adding a base (e.g., K₂CO₃, 2.0 equiv) and heating the sample to the desired reaction temperature within the NMR spectrometer.

  • Spectra are acquired at regular intervals to track the disappearance of starting materials, the appearance of the product, and the formation of any observable palladium intermediates.

  • Key intermediates, such as the oxidative addition complex, can often be identified by characteristic shifts in the ³¹P NMR spectrum.

In-situ Raman Spectroscopy

Objective: To complement NMR studies by providing vibrational information about the reacting species, which can be particularly useful for solid-phase or slurry reactions.

Methodology:

  • The reaction is set up in a reaction vessel equipped with a Raman probe immersion optic.

  • Initial Raman spectra of the individual components (this compound, catalyst, ligand, solvent) are collected as references.

  • The reaction is initiated under the desired conditions (temperature, stirring, addition of reagents).

  • Raman spectra are continuously collected throughout the course of the reaction.

  • Changes in the vibrational bands corresponding to the C-I bond of the starting material, the C=C or C≡C bonds of the coupling partners, and the formation of new bonds in the product can be monitored.

  • The appearance of new bands may be correlated with the formation of palladium-aryl or other intermediate species.

Cold-Spray Ionization Mass Spectrometry (CSI-MS)

Objective: To intercept and characterize ionic intermediates directly from the reaction mixture.

Methodology:

  • The cross-coupling reaction is performed under standard conditions.

  • At various time points, a small aliquot of the reaction mixture is withdrawn and immediately diluted with a cold solvent (e.g., THF at -78 °C) to quench the reaction.

  • The diluted sample is then introduced into the electrospray ionization source of a mass spectrometer, which has been cooled to a low temperature.

  • The low temperature helps to preserve fragile intermediates that might otherwise decompose in a conventional ESI source.

  • The mass spectra are analyzed for ions corresponding to the expected intermediates, such as [Pd(L)₂(Ar)(I)+H]⁺.

Visualizing Catalytic Cycles

The logical relationships within the catalytic cycles for these coupling reactions can be effectively visualized using Graphviz.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Coupling cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition + Ar-I ArPd(II)L2I trans-[Pd(L)₂(Ar)(I)] (Ar = 4-Cyclopentylphenyl) Oxidative_Addition->ArPd(II)L2I Transmetalation Transmetalation (Ar'B(OH)₂) ArPd(II)L2I->Transmetalation + Ar'B(OH)₂ + Base ArPd(II)L2Ar_prime [Pd(L)₂(Ar)(Ar')] Transmetalation->ArPd(II)L2Ar_prime Reductive_Elimination Reductive Elimination ArPd(II)L2Ar_prime->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Heck Coupling Catalytic Cycle

Heck_Coupling cluster_main Heck Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition + Ar-I ArPd(II)L2I trans-[Pd(L)₂(Ar)(I)] (Ar = 4-Cyclopentylphenyl) Oxidative_Addition->ArPd(II)L2I Carbopalladation Carbopalladation ArPd(II)L2I->Carbopalladation + Alkene Alkene_Complex [Pd(L)₂(Ar)(alkene)]⁺I⁻ Carbopalladation->Alkene_Complex Beta_Hydride_Elimination β-Hydride Elimination Alkene_Complex->Beta_Hydride_Elimination Product_Complex [HPd(II)L₂(Product)]⁺I⁻ Beta_Hydride_Elimination->Product_Complex Product_Complex->Pd(0)L2 Catalyst Regeneration Product Ar-Alkene Product_Complex->Product + Base InSitu_NMR_Workflow cluster_workflow In-situ NMR Experimental Workflow Prepare_Sample Prepare NMR Tube (Substrate, Catalyst, Ligand, Solvent) Initial_Scan Acquire Initial Spectra (¹H, ³¹P) Prepare_Sample->Initial_Scan Initiate_Reaction Add Base & Heat in Spectrometer Initial_Scan->Initiate_Reaction Monitor_Reaction Acquire Spectra at Intervals Initiate_Reaction->Monitor_Reaction Data_Analysis Analyze Spectral Data (Kinetics, Intermediate ID) Monitor_Reaction->Data_Analysis

Unveiling Molecular Architecture: A Comparative Guide to Confirming Product Formation from 1-Cyclopentyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a chemical structure is paramount. This guide provides a comparative analysis of analytical techniques to confirm the formation of a product from the precursor 1-Cyclopentyl-4-iodobenzene, with a focus on the definitive method of X-ray crystallography.

To illustrate this comparison, we will consider a hypothetical, yet representative, product: 1-Cyclopentyl-4-((trimethylsilyl)ethynyl)benzene , formed via a Sonogashira coupling reaction. This guide will objectively compare the data obtained from X-ray crystallography with alternative analytical methods, providing supporting experimental data and detailed protocols.

At a Glance: Comparison of Analytical Techniques

The following table summarizes the strengths and weaknesses of common analytical techniques for structural elucidation of the target product.

TechniqueInformation ProvidedSample RequirementsThroughputCostUnambiguous Structure Determination
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packingHigh-quality single crystal (typically >0.1 mm)LowHighYes
NMR Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nucleiSoluble sample (~1-10 mg)HighModerateNo (infers structure)
Mass Spectrometry Molecular weight and fragmentation patternSmall sample amount (µg-ng), soluble or volatileHighLow-ModerateNo (provides molecular formula)
Elemental Analysis Percentage composition of elements (C, H, N, S, etc.)Pure sample (~2 mg)ModerateLowNo (provides empirical formula)

In-Depth Analysis: A Head-to-Head Comparison

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA) provide crucial pieces of the structural puzzle, only X-ray crystallography offers a direct and unambiguous determination of the three-dimensional arrangement of atoms in a molecule.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction stands as the definitive method for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be generated. This provides precise information on bond lengths, bond angles, and stereochemistry, leaving no ambiguity in the final structure.

Hypothetical X-ray Crystallography Data for 1-Cyclopentyl-4-((trimethylsilyl)ethynyl)benzene:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)98.76
Volume (ų)1978.5
Z4
R-factor0.045
Alternative Spectroscopic and Analytical Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the connectivity of atoms in a molecule. ¹H NMR provides information about the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR reveals the number and types of carbon atoms.

Representative NMR Data for 1-Cyclopentyl-4-((trimethylsilyl)ethynyl)benzene (in CDCl₃):

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.40d2HAromatic CH
7.25d2HAromatic CH
3.05p1HCyclopentyl CH
2.10 - 1.60m8HCyclopentyl CH₂
0.25s9HSi(CH₃)₃
¹³C NMR Chemical Shift (δ, ppm) Assignment
145.0Aromatic C-cyclopentyl
132.0Aromatic CH
125.5Aromatic CH
122.0Aromatic C-alkyne
105.0Alkyne C-Si
95.0Alkyne C-Aryl
45.5Cyclopentyl CH
34.5Cyclopentyl CH₂
25.5Cyclopentyl CH₂
0.0Si(CH₃)₃

2. Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern. This is crucial for determining the molecular formula.

Expected Mass Spectrometry Data for 1-Cyclopentyl-4-((trimethylsilyl)ethynyl)benzene:

Ion m/z (Mass-to-Charge Ratio)
[M]⁺ (Molecular Ion)242.16
[M-CH₃]⁺227.14
[M-C₅H₉]⁺173.07

3. Elemental Analysis (EA): Elemental analysis determines the percentage composition of elements in a pure sample, which allows for the calculation of the empirical formula.

Theoretical Elemental Analysis Data for C₁₆H₂₂Si:

Element Theoretical %
Carbon (C)79.27
Hydrogen (H)9.15

Experimental Workflows and Logical Relationships

The following diagram illustrates the typical workflow for confirming the structure of a newly synthesized organic compound, highlighting the central role of X-ray crystallography for unambiguous structure determination.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Characterization start This compound reaction Sonogashira Coupling (with (trimethylsilyl)acetylene) start->reaction product Crude Product reaction->product purification Purification (e.g., Column Chromatography) product->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ea Elemental Analysis purification->ea crystallization Crystallization purification->crystallization xray X-ray Crystallography nmr->xray Supportive Data ms->xray Supportive Data ea->xray Supportive Data crystallization->xray structure Confirmed Structure xray->structure Unambiguous Determination

Experimental workflow for product confirmation.

Detailed Experimental Protocols

X-ray Crystallography
  • Crystal Growth: A high-quality single crystal of the purified product is grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A suitable solvent system (e.g., hexane/ethyl acetate) must be determined.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified product is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the solvent peak or TMS.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the purified product (typically 1 mg/mL) is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. The molecules are ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratios of the resulting ions are measured by the mass analyzer.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Elemental Analysis
  • Sample Preparation: A precisely weighed sample of the highly purified and dried product (typically 1-2 mg) is placed in a tin or silver capsule.

  • Combustion: The sample is combusted at high temperature (around 1000 °C) in a stream of oxygen.

  • Gas Analysis: The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated by gas chromatography and quantified using a thermal conductivity detector. The elemental composition is then calculated based on the amounts of these gases.

Safety Operating Guide

Safe Disposal of 1-Cyclopentyl-4-iodobenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Quantitative Data Summary (Surrogate Data)

Due to the absence of a specific SDS for 1-Cyclopentyl-4-iodobenzene, the following table presents data for Iodobenzene (CAS No. 591-50-4) as a closely related surrogate. Researchers should handle this compound with at least the same level of caution.

ParameterValue (for Iodobenzene)Citation
Acute Oral Toxicity (LD50) 1749 mg/kg (Rat)[1]
Physical State Liquid[2]
Appearance Yellow[2]
Odor Odorless[2]
Boiling Point 188 °C / 370.4 °F @ 760 mmHg[2]
Flash Point 74 °C / 165.2 °F[2]
Solubility in Water Insoluble[2]
Hazards Harmful if swallowed. Irritating to skin. Risk of serious damage to eyes.[1]

II. Experimental Protocols: Disposal of Halogenated Organic Waste

The following protocol is a general guideline for the disposal of this compound, treated as a halogenated organic waste.

1. Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (e.g., nitrile), splash goggles, and a lab coat.[1]

  • All handling of the waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][3]

2. Waste Segregation and Collection:

  • Designate a specific, properly labeled waste container for "Halogenated Organic Waste."[3][4]

  • Do not mix halogenated waste with non-halogenated waste to prevent unnecessary increases in disposal costs.[5]

  • The container must be in good condition, compatible with the chemical, and have a tightly sealing cap.[3][4]

  • The container should be clearly labeled with "Halogenated Waste," and a list of all chemical constituents and their approximate percentages should be maintained.[3][4]

3. Spill and Leak Management:

  • In case of a spill, absorb the material with an inert absorbent such as sand, vermiculite, or commercial sorbent pads.[1]

  • Collect the absorbent material and contaminated items into a sealed, labeled container for hazardous waste disposal.[1][3]

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[3]

4. Final Disposal:

  • All chemical waste must be disposed of through your institution's hazardous waste management program.[2]

  • Do not pour this compound or any halogenated solvent down the drain.[5]

  • Ensure the hazardous waste tag is completed with all required information, including the generator's name, department, and the chemical composition of the waste.[3]

  • Store the sealed waste container in a designated satellite accumulation area until it is collected by EHS personnel.[3]

III. Visualized Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 1-Cyclopentyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety protocols and logistical plans for handling 1-Cyclopentyl-4-iodobenzene in a laboratory setting. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of the closely related compound, Iodobenzene, and general best practices for handling halogenated aromatic compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the data for Iodobenzene, this compound should be treated as a combustible liquid that is harmful if swallowed and causes serious eye irritation. A thorough risk assessment should be conducted before commencing any work.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certified. A face shield should be worn in situations with a high risk of splashing.
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Ensure to check the glove manufacturer's chemical resistance guide.
Body Protection Laboratory CoatA flame-retardant lab coat is advisable due to the combustible nature of the compound.
Respiratory Protection Fume HoodAll handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Put on all required PPE as detailed in the table above.

  • Handling:

    • Conduct all transfers and manipulations of this compound within the fume hood.

    • Keep the container tightly closed when not in use to prevent the release of vapors.

    • Avoid contact with skin and eyes. In case of accidental contact, follow the first aid procedures outlined below.

    • Keep away from heat, sparks, and open flames as the substance is combustible.[1][2]

  • First Aid Measures:

    • If in eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • If on skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.

    • Do not mix with non-halogenated waste.

  • Labeling and Storage:

    • Clearly label the waste container with "Halogenated Organic Waste" and list the contents, including this compound.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal:

    • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and ensure complete and accurate classification.[1]

Quantitative Data

PropertyValue
Molecular Formula C6H5I
Molecular Weight 204.01 g/mol
Appearance Yellow liquid
Odor Odorless
Boiling Point 188 °C / 370.4 °F @ 760 mmHg[2]
Melting Point -29 °C / -20.2 °F[2]
Flash Point 74 °C / 165.2 °F[2]
Specific Gravity 1.820[2]
Solubility in Water Insoluble[2]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don PPE: - Safety Goggles - Lab Coat - Chemical-resistant Gloves prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Ensure Access to Eyewash & Safety Shower prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 handle2 Keep Container Closed When Not in Use handle1->handle2 handle3 Avoid Ignition Sources handle2->handle3 disp1 Collect in Designated Halogenated Waste Container handle3->disp1 disp2 Label Waste Container Clearly disp1->disp2 disp3 Store Safely for Pickup disp2->disp3 disp4 Arrange Disposal via EHS/Licensed Contractor disp3->disp4

Caption: Workflow for Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.